molecular formula C6H8FN2NaO5S B3435033 Pilabactam sodium CAS No. 2410688-61-6

Pilabactam sodium

Cat. No.: B3435033
CAS No.: 2410688-61-6
M. Wt: 262.19 g/mol
InChI Key: UIJIKXQAJBMNIR-JBUOLDKXSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pilabactam sodium is a useful research compound. Its molecular formula is C6H8FN2NaO5S and its molecular weight is 262.19 g/mol. The purity is usually 95%.
The exact mass of the compound ANT3310 is 262.00356498 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2410688-61-6

Molecular Formula

C6H8FN2NaO5S

Molecular Weight

262.19 g/mol

IUPAC Name

sodium [(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

UIJIKXQAJBMNIR-JBUOLDKXSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of available scientific literature and data, it has been determined that there is no publicly available information regarding a compound specifically named "Pilabactam sodium." Searches for its mechanism of action, experimental studies, quantitative data, and associated signaling pathways have not yielded any relevant results.

Therefore, this document cannot provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations related to this compound. It is possible that "this compound" may be an internal development name not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published scientific research.

We recommend verifying the name and seeking information from alternative, proprietary sources if available. Without any foundational data, the core requirements of this request cannot be fulfilled at this time.

Pilabactam Sodium: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is an emerging β-lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activity of this compound. The information is intended to support research and development efforts in the field of infectious diseases. It is important to note that as a relatively new compound, some physicochemical data and detailed experimental protocols are not yet publicly available. This document compiles the currently accessible information.

Chemical Structure and Identification

This compound is the sodium salt of Pilabactam. The structural details and identifiers are crucial for analytical and regulatory purposes.

IdentifierValueSource
Systematic Name Sodium (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate[1]
CAS Number 2410688-61-6[1][2]
Molecular Formula C₆H₈FN₂NaO₅S[1]
Molecular Weight 262.19 g/mol [1][3]
Chemical Structure
SMILES C1C--INVALID-LINK--F.[Na+][3]
InChI InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+/m1./s1[1]
InChIKey UIJIKXQAJBMNIR-JBUOLDKXSA-M[1][3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available information.

PropertyValueExperimental Protocol
Appearance White to light yellow solidVisual inspection.
Solubility Soluble in DMSO (50 mg/mL) and water (≥ 100 mg/mL)[2]Specific details on the experimental conditions (e.g., temperature, pH) are not provided. A standard protocol would involve dissolving a known mass of this compound in a specific volume of the solvent until saturation is reached, often with the aid of sonication or gentle heating.[2]
Melting Point Not publicly availableA standard method for determining the melting point of a solid is the capillary melting point test. The powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[4][5][6]
pKa Not publicly availableThe pKa can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule as a function of pH.

Biological Activity and Mechanism of Action

Pilabactam is a broad-spectrum covalent serine β-lactamase inhibitor.[2] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[7][8] this compound, when co-administered with a β-lactam antibiotic, protects the antibiotic from degradation by these enzymes.[7]

The general mechanism involves Pilabactam acting as a "suicide inhibitor." It binds to the active site of the β-lactamase, forming a stable, covalent intermediate. This inactivation of the β-lactamase allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect by inhibiting cell wall synthesis.[7][9]

G cluster_0 Bacterial Cell Pilabactam Pilabactam Beta_Lactamase β-Lactamase Enzyme Pilabactam->Beta_Lactamase Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Beta_Lactamase Degradation PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibition Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

General mechanism of β-lactamase inhibition by Pilabactam.
In Vitro Activity

This compound has demonstrated potent inhibition against a range of serine β-lactamases.

EnzymeIC₅₀ (nM)Experimental Protocol
AmpC1 - 175A typical in vitro enzyme inhibition assay would involve incubating the purified β-lactamase enzyme with varying concentrations of this compound for a defined period. A chromogenic β-lactam substrate (e.g., nitrocefin) is then added, and the rate of hydrolysis is measured spectrophotometrically. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[2]
CTX-M-151 - 175(As above)[2]
TEM-11 - 175(As above)[2]
OXA-481 - 175(As above)[2]
OXA-231 - 175(As above)[2]
KPC-21 - 175(As above)[2]

This compound potentiates the activity of β-lactam antibiotics against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2] It exhibits low in vitro cytotoxicity (IC₅₀ > 100 μM) in HepG2 cells and shows no significant cardiotoxicity or genotoxicity in preclinical assays.[2]

In Vivo Activity
Animal ModelDosingOutcomeExperimental Protocol
Murine Thigh InfectionIntravenous injection of 25-100 mg/kg at 1, 3, 5, and 7 hours post-infection in combination with meropenem.Dose-dependent reduction in bacterial burdens.[2]A standard murine thigh infection model involves inducing a localized infection in the thigh muscle of mice with a specific bacterial strain. The mice are then treated with the test compounds, and the bacterial load in the infected tissue is quantified at various time points to assess the efficacy of the treatment.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies in mice.

ParameterValueExperimental Protocol
T₁/₂ (Half-life) 0.64 hMale Swiss albino mice were administered a single intravenous injection of 1 mg/kg this compound. Blood samples were collected at various time points, and the plasma concentrations of the drug were determined using a validated analytical method, likely LC-MS/MS. The pharmacokinetic parameters were then calculated from the concentration-time data.[2]
AUC (Area Under the Curve) 412 ng·h/mL(As above)[2]
Cl (Clearance) 40 mL/min/kg(As above)[2]

Synthesis and Analysis

For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of pharmaceutical compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

  • Column: A C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), would be used for structural confirmation and sensitive quantification in biological matrices.[10][11]

G cluster_0 General Analytical Workflow Sample_Prep Sample Preparation (e.g., dissolution, extraction) HPLC HPLC Separation (C18 Column, Mobile Phase) Sample_Prep->HPLC Detection Detection (UV or MS) HPLC->Detection Data_Analysis Data Analysis (Quantification, Purity) Detection->Data_Analysis

A generalized analytical workflow for this compound.

Conclusion and Future Directions

This compound is a promising β-lactamase inhibitor with potent in vitro activity against a broad range of serine β-lactamases and demonstrated in vivo efficacy in a preclinical model. Its development addresses the critical need for new therapies to combat antibiotic-resistant infections.

Further research is required to fully characterize its physicochemical properties, optimize its formulation, and establish a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans. The publication of detailed experimental protocols and additional preclinical and clinical data will be essential for its continued development and potential translation to clinical practice.

References

An In-Depth Technical Guide to the Synthesis and Purification of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilabactam is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It exhibits potent inhibitory activity against a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes. When combined with β-lactam antibiotics, Pilabactam restores their efficacy against many resistant bacterial strains. This technical guide provides a comprehensive overview of a plausible, multi-step synthesis of Pilabactam sodium, its purification to a high degree of purity, and the analytical methods required for its characterization. The methodologies presented are based on established synthetic routes for analogous diazabicyclooctane inhibitors and general principles of organic synthesis and purification.

Proposed Synthesis of this compound

The proposed synthetic route to this compound is a multi-step process commencing from a readily available chiral starting material. The key strategic elements of this synthesis include the stereoselective construction of the fluorinated piperidine core, formation of the bicyclic diazabicyclooctane ring system, and a final sulfation followed by salt formation. A well-documented synthesis for the analogous compound, Avibactam, reports an overall yield of approximately 23.9% on a 400-gram scale, providing a benchmark for the potential efficiency of this proposed route[1].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Chiral Piperidine Precursor Step1 Fluorination Start->Step1 Reagents: Electrophilic Fluorinating Agent Step2 Deprotection & Cyclization Step1->Step2 Reagents: Acid/Base Step3 Formation of DBO Core Step2->Step3 Reagents: Activating Agent Step4 Sulfation Step3->Step4 Reagents: Sulfur Trioxide Pyridine Complex Step5 Sodium Salt Formation Step4->Step5 Reagents: Sodium Source End This compound (Crude) Step5->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Stereoselective Fluorination of a Piperidine Precursor

A suitable N-protected piperidine derivative with the correct stereochemistry is chosen as the starting material. The introduction of the fluorine atom at the C2 position is a critical step and can be achieved using an electrophilic fluorinating agent.

  • Protocol: To a solution of the N-protected piperidine precursor in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (argon or nitrogen), a solution of an electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the fluorinated piperidine intermediate.

Step 2: Deprotection and Cyclization to form the Diazabicyclooctane (DBO) Precursor

The protecting group on the nitrogen atom of the piperidine ring is removed to allow for subsequent cyclization.

  • Protocol: The fluorinated piperidine intermediate is dissolved in a suitable solvent, and the appropriate reagent for deprotection is added. For instance, if a Boc protecting group is used, an acid such as trifluoroacetic acid (TFA) in dichloromethane can be employed. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess reagent are removed under vacuum. The resulting amine is then subjected to intramolecular cyclization, which can be promoted by a suitable base, to form the core bicyclic structure.

Step 3: Formation of the 7-oxo-1,6-diazabicyclo[3.2.1]octane Core

This step involves the formation of the urea moiety within the bicyclic system.

  • Protocol: The DBO precursor is dissolved in an appropriate solvent, and a carbonylating agent is added. The reaction is carried out under controlled temperature and monitored for completion. The product, the 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative, is then isolated and purified.

Step 4: Sulfation of the DBO Core

The hydroxyl group on the DBO core is sulfated to introduce the sulfate group.

  • Protocol: The 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative is dissolved in a polar aprotic solvent (e.g., pyridine or dimethylformamide). A sulfating agent, such as a sulfur trioxide pyridine complex, is added at a low temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed.

Step 5: Formation of this compound

The final step involves the formation of the sodium salt of Pilabactam.

  • Protocol: The crude sulfated product from the previous step is treated with a sodium-containing base, such as sodium bicarbonate or sodium acetate, in a suitable solvent system, typically a mixture of an alcohol and water. The pH is carefully adjusted to facilitate the salt exchange. The crude this compound is then precipitated or isolated by solvent evaporation.

Purification of this compound

The purification of the crude this compound is crucial to achieve the high purity required for pharmaceutical applications. A multi-step purification process involving chromatography and crystallization is proposed.

Purification Workflow Diagram

Purification_Workflow cluster_purification This compound Purification Start Crude this compound Step1 Chromatographic Purification Start->Step1 Stationary Phase: Reverse-phase silica gel Mobile Phase: Acetonitrile/Water gradient Step2 Fraction Collection & Concentration Step1->Step2 Step3 Crystallization Step2->Step3 Solvent System: Alcohol/Water Step4 Filtration & Washing Step3->Step4 Step5 Drying Step4->Step5 Conditions: Vacuum, controlled temperature End Pure this compound Step5->End

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocol

Step 1: Chromatographic Purification

  • Protocol: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto a reverse-phase chromatography column (e.g., C18 silica gel). The compound is eluted using a gradient of a polar organic solvent (e.g., acetonitrile) and water. Fractions are collected and analyzed by HPLC to identify those containing the pure product.

Step 2: Crystallization

  • Protocol: The fractions containing pure Pilabactam are pooled and concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent, such as a mixture of methanol and water, with gentle heating[2]. An anti-solvent, like isopropanol or ethanol, is then slowly added to induce crystallization. The mixture is cooled gradually to promote the formation of well-defined crystals. For analogous compounds like Sulbactam sodium, aqueous isopropyl alcohol has been used as a crystallization medium[3].

Step 3: Filtration, Washing, and Drying

  • Protocol: The crystallized this compound is collected by filtration. The crystals are then washed with a cold solvent or anti-solvent to remove any remaining impurities. Finally, the pure this compound is dried under vacuum at a controlled temperature to remove residual solvents.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. The values are estimated based on reported data for the synthesis of Avibactam sodium and are presented for illustrative purposes[1].

Table 1: Summary of Synthetic Step Yields
StepDescriptionStarting MaterialProductEstimated Yield (%)
1Stereoselective FluorinationN-protected piperidine precursorFluorinated piperidine intermediate85 - 95
2Deprotection & CyclizationFluorinated piperidine intermediateDBO Precursor75 - 85
3Formation of DBO CoreDBO Precursor2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative80 - 90
4Sulfation2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivativeSulfated intermediate70 - 80
5Sodium Salt FormationSulfated intermediateCrude this compound90 - 98
Overall - - - ~20 - 25
Table 2: Purification Performance
ParameterValue
Starting Material Crude this compound
Purification Method Reverse-phase Chromatography followed by Crystallization
Crystallization Solvent System Methanol/Water and Isopropanol (anti-solvent)
Estimated Recovery Yield (%) 80 - 90
Final Purity (by HPLC) (%) > 99.5
Table 3: Potential Impurities
ImpurityPotential Origin
Diastereomers of PilabactamIncomplete stereoselectivity in the fluorination or cyclization steps
Unreacted IntermediatesIncomplete reactions in any of the synthetic steps
By-products of Side Reactionse.g., elimination products during fluorination or cyclization
Residual SolventsFrom synthesis and purification steps
Inorganic SaltsFrom reagents and work-up procedures

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps.

  • Protocol:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile) is employed.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting Pilabactam, which has a weak UV chromophore[4][5].

    • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard.

Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry of Pilabactam and its intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Karl Fischer Titration: To determine the water content in the final product.

  • Residual Solvent Analysis (by Gas Chromatography): To quantify the amount of residual solvents from the synthesis and purification process.

Conclusion

This technical guide outlines a plausible and detailed pathway for the synthesis and purification of this compound, a promising β-lactamase inhibitor. The proposed methodologies are grounded in established chemical principles and analogous synthetic routes for related compounds. The successful implementation of this guide would enable the production of high-purity this compound suitable for further research and development. It is important to note that the specific reaction conditions, yields, and purification parameters would require optimization for large-scale production.

References

In Vitro Activity of Pilabactam Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is being developed to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of Pilabactam sodium, focusing on its mechanism of action, antimicrobial potentiation, and the methodologies used for its evaluation.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β-lactamases (SBLs), enzymes that are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2][3][4][5] Unlike some other β-lactamase inhibitors, Pilabactam demonstrates potent inhibitory activity against a wide range of SBLs, including Ambler class A (such as KPC), class C, and, notably, class D (OXA-type) carbapenemases.[2][3][5] The diazabicyclooctane core of Pilabactam is designed to react with the active site serine residue of the β-lactamase, forming a stable, covalent adduct that inactivates the enzyme. This inactivation restores the efficacy of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

The inhibitory activity of Pilabactam against key serine β-lactamases is summarized in the table below.

Table 1: Inhibitory Activity of Pilabactam (ANT3310) against Purified Serine β-Lactamases
EnzymeEnzyme ClassIC₅₀ (nM)
KPC-2A19.5
OXA-48D179
OXA-23D32.6
OXA-24/40D602
OXA-51D542
OXA-58D8

Data sourced from Zalacain et al. (2024).

cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic (e.g., Meropenem) sbl Serine β-Lactamase (SBL) beta_lactam->sbl Hydrolysis (Inactivation) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binding pilabactam Pilabactam (ANT3310) pilabactam->sbl Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalysis lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to start Start: In Vitro Susceptibility Testing prep_isolates Prepare Bacterial Isolate Suspension start->prep_isolates inoculate Inoculate Plates with Bacterial Suspension prep_isolates->inoculate prep_plates Prepare Microdilution Plates - Serial dilution of Meropenem - Fixed concentration of Pilabactam (8 µg/mL) prep_plates->inoculate incubate Incubate Plates (e.g., 18-24h at 35°C) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare Data (MIC₅₀, MIC₉₀) read_mic->analyze end End: Determine Potentiation Effect analyze->end

References

Pilabactam Sodium (ANT3310): A Novel β-Lactamase Inhibitor with Potent Activity Against Carbapenem-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and key experimental data for Pilabactam sodium (formerly known as ANT3310), a novel broad-spectrum serine β-lactamase inhibitor. Pilabactam is currently under development in combination with meropenem to address the critical threat of infections caused by carbapenem-resistant Gram-negative bacteria.

Executive Summary

Pilabactam is a diazabicyclooctane (DBO) serine β-lactamase inhibitor demonstrating potent in vitro efficacy in restoring the activity of meropenem against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB). When combined with meropenem, Pilabactam significantly lowers the minimum inhibitory concentrations (MICs) for these challenging pathogens, offering a promising therapeutic option for serious hospital-acquired infections. Pilabactam itself does not possess clinically significant antibacterial activity, functioning instead as a dedicated inhibitor of key serine β-lactamases, including OXA and KPC carbapenemases.

In Vitro Spectrum of Activity

The primary role of Pilabactam is to potentiate the activity of a partner β-lactam antibiotic, such as meropenem. The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of Pilabactam against various bacterial isolates.

Table 1: Inhibitory Activity of Pilabactam (ANT3310) Against Purified Serine β-Lactamases
EnzymeSource OrganismAmbler ClassPilabactam IC50 (nM)
KPC-2Klebsiella pneumoniaeA8
OXA-23Acinetobacter baumanniiD602
OXA-24/40Acinetobacter baumanniiD175
OXA-48Klebsiella pneumoniaeD10
OXA-51Acinetobacter baumanniiD35
OXA-58Acinetobacter baumanniiD85
Table 2: In Vitro Activity of Meropenem in Combination with Pilabactam (ANT3310) at 8 µg/mL Against Carbapenem-Resistant Enterobacterales (CRE)[1]
Organism (Resistance Mechanism)Meropenem MIC90 (µg/mL)Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)
OXA-producing CRE>320.25
KPC-producing CRE>320.5
Table 3: In Vitro Activity of Meropenem in Combination with Pilabactam (ANT3310) at 8 µg/mL Against Acinetobacter baumannii and Pseudomonas aeruginosa[1]
OrganismMeropenem MIC90 (µg/mL)Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)
Acinetobacter baumannii>324
Pseudomonas aeruginosa>32≤8 (for ~90% of isolates)
Table 4: Intrinsic Antibacterial Activity of Pilabactam (ANT3310)[2]
OrganismNumber of IsolatesPilabactam MIC50 (µg/mL)Pilabactam MIC90 (µg/mL)
OXA- or KPC-positive Enterobacterales300>64>64
Pseudomonas aeruginosa502>64>64
Acinetobacter baumannii40564>64

Mechanism of Action

Pilabactam is a potent and specific inhibitor of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics like meropenem. Pilabactam itself has no significant intrinsic antibacterial activity[1]. Its mechanism involves forming a stable, covalent bond with the serine residue in the active site of the β-lactamase enzyme. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., meropenem) from degradation, allowing it to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death.

Pilabactam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase Serine β-Lactamase Meropenem Meropenem Meropenem->PBP Inhibits Meropenem->BetaLactamase Degraded by Pilabactam Pilabactam Pilabactam->BetaLactamase Inactivates

Mechanism of Action of Pilabactam in Combination with Meropenem.

Experimental Protocols

The in vitro activity data presented in this document were primarily generated using the following standardized methodologies.

Determination of Minimum Inhibitory Concentrations (MICs)

Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were then suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration in the microtiter plates.

  • Preparation of Antimicrobial Agents: Stock solutions of meropenem and Pilabactam were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of Pilabactam (e.g., 8 µg/mL) was added to each well containing the serially diluted meropenem.

  • Inoculation and Incubation: The microtiter plates were inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours in ambient air.

  • Determination of MIC: The MIC was defined as the lowest concentration of the antimicrobial agent (or meropenem in the presence of Pilabactam) that completely inhibited visible bacterial growth.

Enzyme Inhibition Assays (IC50 Determination)

Method: The half-maximal inhibitory concentration (IC50) of Pilabactam against various purified serine β-lactamases was determined using a spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin).

Procedure:

  • Reaction Mixture: A reaction mixture containing a buffered solution, a known concentration of the purified β-lactamase enzyme, and varying concentrations of Pilabactam was prepared.

  • Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period to allow for the binding of Pilabactam to the enzyme.

  • Initiation of Reaction: The reaction was initiated by the addition of the nitrocefin substrate.

  • Measurement: The rate of hydrolysis of nitrocefin was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Calculation of IC50: The IC50 value, representing the concentration of Pilabactam required to inhibit 50% of the enzyme's activity, was calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental_Workflow_MIC Start Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum PlateInoculation Inoculate Microtiter Plate Inoculum->PlateInoculation SerialDilution Serial Dilution of Meropenem +/- Pilabactam SerialDilution->PlateInoculation Incubation Incubate at 35-37°C for 18-24h PlateInoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC End MIC Value ReadMIC->End

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

This compound is a promising new β-lactamase inhibitor with the potential to restore the clinical utility of meropenem against some of the most difficult-to-treat Gram-negative pathogens. Its potent inhibition of key serine carbapenemases, particularly those prevalent in CRE and CRAB, addresses a significant unmet medical need. Further clinical development will be crucial to fully elucidate the therapeutic potential of the meropenem-Pilabactam combination.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Pilabactam Sodium's Pharmacokinetic and Pharmacodynamic Profile

Abstract

This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a novel beta-lactamase inhibitor. Due to the absence of publicly available data on a compound named "this compound," this guide will focus on the general principles and methodologies relevant to the preclinical and clinical development of such an agent. This will include a review of the typical PK/PD characteristics of similar beta-lactamase inhibitors, standard experimental protocols for their evaluation, and the signaling pathways they modulate. All quantitative data presented are illustrative and based on known compounds within this class, and are intended to serve as a template for the analysis of a new chemical entity like this compound.

Introduction to Beta-Lactamase Inhibitors

Beta-lactam antibiotics are a cornerstone of antibacterial therapy. However, their efficacy is threatened by the widespread emergence of bacterial resistance, primarily mediated by beta-lactamase enzymes. Beta-lactamase inhibitors are co-administered with beta-lactam antibiotics to counteract this resistance mechanism. They function by inactivating beta-lactamases, thereby restoring the antibacterial activity of the partner antibiotic. The development of new beta-lactamase inhibitors is critical to combatting multidrug-resistant bacterial infections.

Pharmacodynamics of Beta-Lactamase Inhibitors

The primary pharmacodynamic effect of a beta-lactamase inhibitor is the potentiation of the partner beta-lactam antibiotic's activity against beta-lactamase-producing bacteria.

Mechanism of Action

Beta-lactamase inhibitors are typically mechanism-based inhibitors that form a stable, covalent acyl-enzyme intermediate with the beta-lactamase enzyme. This inactivation prevents the hydrolysis of the partner beta-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Required for Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactam_Antibiotic Beta-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to Beta_Lactam_Antibiotic->PBP Inhibits Pilabactam_Sodium Pilabactam Sodium Pilabactam_Sodium->Beta_Lactamase Inhibits

Figure 1: Mechanism of action of a beta-lactam/beta-lactamase inhibitor combination.
In Vitro Activity

The in vitro activity of this compound in combination with a partner beta-lactam would be determined using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Illustrative In Vitro Activity of a Beta-Lactam/Pilabactam Sodium Combination

Bacterial SpeciesBeta-Lactam Alone MIC (µg/mL)Beta-Lactam + this compound MIC (µg/mL)
Escherichia coli (ESBL-producing)>642
Klebsiella pneumoniae (KPC-producing)1284
Pseudomonas aeruginosa (AmpC-producing)328

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound would be characterized by its absorption, distribution, metabolism, and excretion (ADME).

Absorption

For an intravenously administered drug, bioavailability is 100%. Key parameters include the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).

Distribution

The volume of distribution (Vd) describes the extent to which the drug distributes into body tissues. For hydrophilic molecules like many beta-lactamase inhibitors, the Vd is often close to that of the extracellular fluid.

Metabolism

Metabolism studies would identify the primary metabolic pathways and any active metabolites.

Excretion

The primary route of elimination, typically renal for this class of drugs, and the elimination half-life (t1/2) are critical parameters.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterUnitValue (Mean ± SD)
Cmax (single 1g IV dose)µg/mL50 ± 10
VdL20 ± 5
Protein Binding%15 ± 5
Clearance (CL)L/h10 ± 2
Elimination Half-life (t1/2)h1.5 ± 0.3
Urinary Excretion (% of dose)%85 ± 10

Experimental Protocols

In Vitro MIC Determination

Protocol:

  • Prepare serial twofold dilutions of the beta-lactam antibiotic with and without a fixed concentration of this compound in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Prepare Drug Dilutions Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Phase 1 Clinical Trial for Pharmacokinetics

Protocol:

  • Recruit a cohort of healthy adult volunteers.

  • Administer a single intravenous dose of this compound.

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).

  • Analyze plasma and urine samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Recruit Recruit Healthy Volunteers Administer Administer Single IV Dose Recruit->Administer Sample Collect Serial Blood and Urine Samples Administer->Sample Analyze Analyze Samples for Drug Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Pharmacokinetic Parameters Analyze->Calculate

Figure 3: Workflow for a Phase 1 pharmacokinetic study.

Conclusion

While specific data for this compound is not yet available in the public domain, the established methodologies for characterizing the pharmacokinetics and pharmacodynamics of beta-lactamase inhibitors provide a clear roadmap for its development. The illustrative data and protocols presented in this guide serve as a framework for the anticipated studies required to define the clinical profile of this compound. As a novel agent, its unique properties will be of significant interest to the scientific and medical communities in the ongoing effort to combat antibiotic resistance.

An In-depth Technical Guide to the Solubility and Stability of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public data on the solubility and stability of the novel β-lactamase inhibitor Pilabactam sodium is limited. This guide provides a comprehensive framework of the necessary experimental protocols and data presentation methods required for a thorough investigation of its physicochemical properties, based on established pharmaceutical industry practices and data from structurally related compounds.

Introduction to this compound

This compound is an emerging β-lactamase inhibitor, designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. The efficacy and safety of a new drug substance like this compound are intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount as they influence bioavailability, formulation development, storage conditions, and shelf-life. This document outlines the critical studies required to characterize the solubility and stability profile of this compound.

Physicochemical Properties

A foundational understanding of the molecule is the first step in its characterization.

Table 1: General Properties of this compound

Property Value Source
Molecular Formula C₆H₈FN₂O₅S.Na [1]
Molecular Weight 262.19 g/mol [1]

| Chemical Structure | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |[1] |

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following sections detail how to approach the solubility assessment of this compound.

While specific data for this compound is not publicly available, Table 2 provides an example of solubility data for Sulbactam sodium, another β-lactamase inhibitor, which can serve as a reference.[2]

Table 2: Example Solubility Profile of Sulbactam Sodium

Solvent Solubility (mg/mL) Molarity (mM) Notes
H₂O ≥ 100 391.80 Saturation unknown.[2]

| DMSO | 50 | 195.90 | Requires ultrasonic assistance.[2] |

This protocol describes the most common method for determining the equilibrium solubility of a compound.

  • Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.

  • Materials and Equipment:

    • This compound active pharmaceutical ingredient (API).

    • Selection of solvents (e.g., purified water, phosphate buffers at various pH levels, ethanol, DMSO).

    • Scintillation vials or glass flasks with screw caps.

    • Orbital shaker with temperature control.

    • Analytical balance.

    • Centrifuge.

    • HPLC or UV-Vis spectrophotometer for quantification.

    • Syringe filters (e.g., 0.45 µm PVDF).

  • Methodology:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

    • After equilibration, allow the vials to stand, letting the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample immediately using a syringe filter to remove any undissolved solids.

    • Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis cluster_result Result A Add excess Pilabactam sodium to solvent B Seal vial A->B C Incubate in shaker (e.g., 24h at 25°C) B->C D Collect supernatant C->D E Filter sample (0.45 µm) D->E F Dilute filtrate E->F G Quantify via HPLC/UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies and Forced Degradation

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under various environmental factors.[3][4] Forced degradation (stress testing) is a crucial part of this process, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][5]

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3]

Table 3: Recommended Forced Degradation Stress Conditions

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) To test for degradation in acidic environments.[5][6]
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 40°C) To test for degradation in alkaline environments.[5][6]
Oxidation 3% - 30% H₂O₂ at room temperature To test susceptibility to oxidation.[4]
Thermal Degradation Dry heat (e.g., 80°C) for an extended period To assess the impact of high temperature on the solid drug.

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess degradation upon exposure to light. |

A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.

  • Objective: To develop and validate an RP-HPLC method for this compound that can resolve the parent drug from all potential degradation products generated during forced degradation studies.

  • Instrumentation and Typical Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound for maximum absorbance.

    • Column Temperature: 30°C - 40°C.[9]

    • Injection Volume: 10 - 20 µL.[10]

  • Methodology:

    • Forced Degradation Sample Preparation:

      • Prepare solutions of this compound (e.g., 1 mg/mL) in the stress agents listed in Table 3.

      • Expose the solutions to the specified conditions for a set duration.

      • At various time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to the target concentration with the mobile phase.

      • For solid-state stress (thermal/photolytic), dissolve the stressed material in a suitable solvent before dilution.

    • Chromatographic Development:

      • Inject an unstressed sample of this compound to determine its retention time and peak shape.

      • Inject each of the stressed samples.

      • Optimize the mobile phase composition, gradient, flow rate, and column type to achieve baseline separation between the parent this compound peak and all degradation product peaks. The use of a PDA detector is crucial for checking peak purity.

    • Method Validation (as per ICH Q2(R1) Guidelines):

      • Specificity: Demonstrate that the method can distinguish the analyte from degradants.

      • Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

      • Accuracy: Determine the closeness of the test results to the true value, often assessed by recovery studies.

      • Precision: Evaluate the method's consistency through repeatability (intra-day) and intermediate precision (inter-day).

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

      • Robustness: Deliberately vary method parameters (e.g., pH, mobile phase composition) to assess its reliability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound solution (e.g., 1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at time points, neutralize/dilute B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC G->H I Assess peak purity H->I J Identify degradants H->J K Determine degradation pathway H->K

Caption: Workflow for a Forced Degradation Study.

Data Presentation Templates

Clear and structured data presentation is essential for comparison and reporting. The following tables serve as templates for recording experimental results.

Table 4: Template for this compound Solubility Results

Solvent/Buffer (pH) Temperature (°C) Measured Concentration (mg/mL) Standard Deviation Molarity (mM)
Purified Water 25
0.1 M HCl (pH 1.2) 37
Phosphate Buffer (pH 6.8) 37
Phosphate Buffer (pH 7.4) 37

| Ethanol | 25 | | | |

Table 5: Template for this compound Forced Degradation Results

Stress Condition Duration % Assay of this compound % Degradation Number of Degradants Major Degradant Peak Area (%)
0.1 M HCl, 60°C 2 hours
8 hours
0.1 M NaOH, 40°C 1 hour
4 hours
10% H₂O₂, RT 24 hours
Dry Heat, 80°C 48 hours

| Photolytic (ICH Q1B) | - | | | | |

References

Preclinical Profile of Pilabactam Sodium (QPX7728): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as QPX7728 or Xeruborbactam, is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) currently in development. It belongs to the cyclic boronic acid class of compounds and exhibits potent inhibitory activity against a wide array of beta-lactamase enzymes, including both serine- and metallo-beta-lactamases (MBLs). This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Mechanism of Action

This compound functions by inhibiting beta-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to beta-lactam antibiotics. By binding to the active site of these enzymes, this compound prevents the hydrolysis and subsequent inactivation of the partner beta-lactam antibiotic. This restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of peptidoglycan synthesis and ultimately, bacterial cell death. A key feature of Pilabactam is its exceptionally broad spectrum of activity, which includes inhibition of Ambler Class A, C, and D serine beta-lactamases, as well as Class B metallo-beta-lactamases.

cluster_resistance Bacterial Resistance cluster_inhibition Pilabactam Mechanism cluster_activity Restored Antibiotic Activity BetaLactamase Beta-Lactamase Enzyme InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Inactivation BetaLactam Beta-Lactam Antibiotic BetaLactam->BetaLactamase Hydrolysis Pilabactam Pilabactam (QPX7728) Pilabactam->BetaLactamase Inhibition ActiveBetaLactam Active Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) ActiveBetaLactam->PBP Binding CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition CellLysis Cell Lysis (Bactericidal Effect) CellWall->CellLysis cluster_invitro In Vitro Experimental Workflow cluster_ic50 IC50 Determination cluster_mic MIC Testing EnzymePrep Prepare Purified Beta-Lactamase Incubation Pre-incubate Enzyme and Pilabactam EnzymePrep->Incubation InhibitorPrep Prepare Serial Dilutions of Pilabactam InhibitorPrep->Incubation SubstrateAdd Add Chromogenic Substrate (Nitrocefin) Incubation->SubstrateAdd Measurement Measure Absorbance Change Over Time SubstrateAdd->Measurement IC50Calc Calculate IC50 Measurement->IC50Calc MediaPrep Prepare Bacterial Inoculum and Media Inoculation Inoculate Microtiter Plates MediaPrep->Inoculation DrugDilution Prepare Serial Dilutions of Beta-Lactam + Fixed Pilabactam DrugDilution->Inoculation MICIncubation Incubate at 35-37°C for 18-24h Inoculation->MICIncubation MICRead Read and Determine MIC MICIncubation->MICRead MICResult MIC Value MICRead->MICResult cluster_invivo In Vivo Experimental Workflow (Neutropenic Mouse Thigh Model) Start Start Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Thigh Infection (e.g., K. pneumoniae) Neutropenia->Infection Treatment Initiate Treatment (2h post-infection) - Vehicle - Beta-Lactam alone - Beta-Lactam + Pilabactam Infection->Treatment Efficacy Assess Efficacy at 24h Treatment->Efficacy Euthanasia Euthanize Mice Efficacy->Euthanasia ThighHomogenization Homogenize Infected Thighs Euthanasia->ThighHomogenization CFU_Counting Determine Bacterial Load (CFU/thigh) ThighHomogenization->CFU_Counting Analysis Analyze Change in log10 CFU/thigh CFU_Counting->Analysis Result Efficacy Data Analysis->Result

Pilabactam Sodium: A Technical Overview of a Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as ANT-3310, is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is under development for use in combination with β-lactam antibiotics, primarily meropenem, to combat infections caused by carbapenem-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and key experimental data.

Core Data Presentation

Chemical and Physical Properties
PropertyThis compoundPilabactam (Active Form)
CAS Number 2410688-61-6[1]2410688-60-5[2]
Molecular Formula C₆H₈FN₂O₅S.Na[1]C₆H₉FN₂O₅S[2][3]
Molecular Weight 262.19 g/mol [1]240.21 g/mol [2][3]
Synonyms ANT-3310 sodium[3]ANT-3310[1]
In Vitro Inhibitory Activity

Pilabactam is a potent inhibitor of a wide range of serine β-lactamases, including class A, C, and D enzymes. Its inhibitory activity has been quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various enzymes.

β-Lactamase EnzymePilabactam (ANT-3310) IC₅₀ (nM)
KPC-219.5
OXA-48179
OXA-2332.6
OXA-24/40602
OXA-588
AmpC1-175 (range)[3]
CTX-M-151-175 (range)[3]
TEM-11-175 (range)[3]

Data compiled from a study by Davies et al. and presented in a subsequent publication.

In Vivo Efficacy

The combination of meropenem and Pilabactam (as ANT-3310) has demonstrated significant efficacy in murine infection models.

Infection ModelDosing (Pilabactam)Outcome
Murine Thigh Infection25, 50, and 100 mg/kg (intravenous)[3]Dose-dependent reduction in bacterial burden (CFU)[3]
Murine Lung InfectionNot specifiedEfficacious against OXA-23 A. baumannii

Mechanism of Action

Pilabactam, as a diazabicyclooctane (DBO), functions as a covalent inhibitor of serine β-lactamases. The strained bicyclic ring system of Pilabactam mimics the transition state of the natural substrate of the β-lactamase. This allows Pilabactam to acylate the active site serine residue of the enzyme, forming a stable, covalent bond. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., meropenem) from hydrolysis, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

G cluster_bacteria Bacterial Periplasmic Space Meropenem Meropenem PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Serine β-Lactamase BetaLactamase->Meropenem Hydrolyzes (Resistance) InactiveEnzyme Inactive Acylated β-Lactamase BetaLactamase->InactiveEnzyme Pilabactam Pilabactam Pilabactam->BetaLactamase Covalently Binds & Inactivates Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of Pilabactam in combination with Meropenem.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of Pilabactam in combination with a partner antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Prepare stock solutions of this compound and the partner antibiotic (e.g., meropenem) in a suitable solvent (e.g., sterile water or DMSO).

    • Use cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.

    • Prepare 96-well microtiter plates.

  • Inoculum Preparation:

    • Grow bacterial isolates on appropriate agar plates overnight.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add a fixed concentration of this compound (e.g., 8 µg/mL) to each well of the microtiter plate, except for the growth control wells.

    • Perform serial two-fold dilutions of the partner antibiotic across the wells of the plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Serine β-Lactamase Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of Pilabactam against purified β-lactamase enzymes is determined using a spectrophotometric assay.

  • Reagents and Buffers:

    • Purified serine β-lactamase enzyme.

    • Chromogenic β-lactam substrate (e.g., nitrocefin).

    • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • This compound stock solution.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the purified enzyme to each well.

    • Add the different concentrations of Pilabactam to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of Pilabactam in combination with an antibiotic in a localized infection.

  • Animal Preparation:

    • Use specific pathogen-free mice (e.g., female ICR mice).

    • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

  • Infection:

    • Prepare an inoculum of the test bacterial strain in saline or broth.

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse to establish the infection.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound and the partner antibiotic via the desired route (e.g., intravenous or subcutaneous).

    • Administer multiple doses at defined intervals (e.g., every 2 hours for a total of 4 doses).

    • Include control groups receiving vehicle, Pilabactam alone, and the antibiotic alone.

  • Assessment of Efficacy:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial loads in the treated groups to the control groups to determine the reduction in CFU.

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development EnzymeAssay Enzyme Inhibition Assay (IC50 Determination) MIC_Test Antimicrobial Susceptibility Testing (MIC Determination) EnzymeAssay->MIC_Test Informs PK_Studies Pharmacokinetic Studies MIC_Test->PK_Studies Guides Efficacy_Models Efficacy Models (e.g., Murine Thigh Infection) PK_Studies->Efficacy_Models Informs Dosing For Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Justifies CMC Chemistry, Manufacturing, and Controls (CMC) Tox_Studies->CMC Supports Clinical_Trials Clinical Trials CMC->Clinical_Trials Enables

Caption: A logical workflow for the preclinical development of Pilabactam.

References

Methodological & Application

Application Notes and Protocols: Pilabactam Sodium in Combination with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available information on "pilabactam sodium" is limited. Therefore, to fulfill the structural and content requirements of this request, these application notes and protocols utilize meropenem-vaborbactam as a detailed, representative example of a modern beta-lactam/beta-lactamase inhibitor combination. The principles and methodologies described herein are broadly applicable to the study of new beta-lactamase inhibitor combinations.

Introduction to Beta-Lactam/Beta-Lactamase Inhibitor Combinations

The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor (BLI) is a clinically successful approach to overcome this resistance. The BLI protects the beta-lactam from degradation, restoring its antibacterial activity.

Representative Example: Meropenem-Vaborbactam

Vaborbactam is a novel, non-suicidal, cyclic boronic acid-based beta-lactamase inhibitor.[1] It is a potent inhibitor of Ambler class A and C serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][2] Vaborbactam itself does not possess antibacterial activity but, when combined with the carbapenem antibiotic meropenem, it restores meropenem's efficacy against many carbapenem-resistant Enterobacterales (CRE).[1][3]

Mechanism of Action

Beta-lactam antibiotics, such as meropenem, exert their bactericidal effect by penetrating the bacterial cell wall and binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer.[3] This inhibition of cell wall synthesis leads to cell lysis and death.

Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of these antibiotics, inactivating them. Vaborbactam protects meropenem from this degradation by forming a stable, covalent adduct with the serine residue in the active site of serine-based beta-lactamases, effectively inactivating the enzyme.[4][5] This allows meropenem to reach its PBP targets and exert its antibacterial action.[3] Vaborbactam does not inhibit class B (metallo-beta-lactamases) or class D beta-lactamases.[1][2]

G cluster_bacteria Bacterial Cell Beta_Lactam Meropenem PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits BLI Vaborbactam Beta_Lactamase Beta-Lactamase (e.g., KPC) BLI->Beta_Lactamase Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Beta_Lactamase->Beta_Lactam Hydrolyzes & Inactivates Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Mechanism of action for meropenem-vaborbactam.

Data Presentation: In Vitro Activity

The in vitro potency of beta-lactam/BLI combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial isolates. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. For combination agents, the MIC of the beta-lactam is determined in the presence of a fixed concentration of the BLI.

Table 1: In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Enterobacterales

Organism (Number of Isolates)AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
All Enterobacterales (991) Meropenem32>32≤0.03 to >32
Meropenem-Vaborbactam0.061≤0.03 to >32
Klebsiella pneumoniae (766) Meropenem32>320.06 to >32
Meropenem-Vaborbactam0.121≤0.03 to >32
Escherichia coli (89) Meropenem2>32≤0.03 to >32
Meropenem-Vaborbactam≤0.030.06≤0.03 to 1
Enterobacter spp. (89) Meropenem16>32≤0.03 to >32
Meropenem-Vaborbactam≤0.030.12≤0.03 to >32

*Vaborbactam at a fixed concentration of 8 µg/mL. Data sourced from a global collection of clinical isolates.[6]

Data Presentation: In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic mouse thigh infection model and the mouse lung infection model are commonly used.

Table 2: In Vivo Efficacy of Meropenem-Vaborbactam in Mouse Infection Models

Infection ModelBacterial StrainTreatment Regimen (mg/kg, q2h for 24h)Change in Bacterial Load (log10 CFU/tissue) vs. Start of Treatment
Thigh Infection K. pneumoniae KP1094Meropenem (100)No reduction
Meropenem (100) + Vaborbactam (6.25-100)Dose-dependent killing (max ~2.5 log reduction)
K. pneumoniae (7 strains)Meropenem (300) + Vaborbactam (50)0.82 to 2.37 log reduction
Lung Infection K. pneumoniae (2 strains)Meropenem (300) + Vaborbactam (50)>1.83 log reduction

Data adapted from studies in neutropenic mice.[7][8]

Data Presentation: Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of both the beta-lactam and the BLI is essential for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of Meropenem and Vaborbactam in Healthy Adults

ParameterMeropenem (2g)Vaborbactam (2g)
Cmax (mg/L) ~71.3~55.6
AUC (mg·h/L) ~835~588
Half-life (h) ~1~1
Protein Binding (%) ~2~33
Excretion Primarily renalPrimarily renal

Parameters are for a 3-hour infusion.[1][9]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Dispense_Media Dispense CAMHB into all wells Prepare_Media->Dispense_Media Prepare_Stocks Prepare stock solutions of meropenem and vaborbactam Serial_Dilution Create serial 2-fold dilutions of meropenem across columns Prepare_Stocks->Serial_Dilution Add_Vaborbactam Add a fixed concentration of vaborbactam (8 µg/mL) to test wells Prepare_Stocks->Add_Vaborbactam Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Add_Inoculum Add diluted inoculum to achieve ~5 x 10^5 CFU/mL Prepare_Inoculum->Add_Inoculum Dispense_Media->Serial_Dilution Serial_Dilution->Add_Vaborbactam Add_Vaborbactam->Add_Inoculum Incubate Incubate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC

Workflow for broth microdilution MIC testing.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Meropenem and vaborbactam analytical standards

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation: a. Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate. b. For the test wells, ensure that each well also contains a fixed concentration of vaborbactam (e.g., 8 µg/mL). c. Include control wells:

    • Growth control (no antibiotic)
    • Sterility control (no bacteria)
    • Meropenem alone control
    • Vaborbactam alone control

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, determine the MIC by visually inspecting for the lowest concentration of meropenem (in the presence of vaborbactam) that completely inhibits bacterial growth.

Protocol: Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobials in a localized deep-tissue infection.

G Induce_Neutropenia Induce neutropenia in mice (e.g., cyclophosphamide injections) Prepare_Inoculum Prepare bacterial inoculum of KPC-producing K. pneumoniae Induce_Neutropenia->Prepare_Inoculum Induce_Infection Inject inoculum into the thigh muscle of each mouse Prepare_Inoculum->Induce_Infection Administer_Treatment Initiate treatment at 2h post-infection (e.g., meropenem +/- vaborbactam) Induce_Infection->Administer_Treatment Monitor Monitor mice for 24 hours Administer_Treatment->Monitor Euthanize_Collect Euthanize mice and aseptically remove thigh tissue Monitor->Euthanize_Collect Homogenize_Plate Homogenize thighs and plate serial dilutions on agar Euthanize_Collect->Homogenize_Plate Quantify_CFU Incubate plates and quantify bacterial load (CFU/thigh) Homogenize_Plate->Quantify_CFU

Workflow for the neutropenic mouse thigh infection model.

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide

  • KPC-producing Klebsiella pneumoniae strain

  • Meropenem and vaborbactam for injection

  • Sterile saline

  • Syringes and needles

  • Tissue homogenizer

  • Tryptic soy agar (TSA) plates

  • Incubator

Procedure:

  • Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally to the mice on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce neutropenia.

  • Infection: a. On day 0, prepare a mid-logarithmic phase culture of the test organism. b. Inject 0.1 mL of the bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the thigh muscle of each mouse.

  • Treatment: a. Initiate treatment 2 hours post-infection. b. Administer meropenem, vaborbactam, the combination, or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens are designed to simulate human pharmacokinetic profiles.[11]

  • Quantification of Bacterial Load: a. At 24 hours post-treatment initiation, euthanize the mice. b. Aseptically dissect the entire thigh muscle. c. Homogenize the tissue in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate onto TSA plates. e. Incubate the plates overnight at 37°C. f. Count the colonies to determine the number of CFU per thigh.

  • Data Analysis: a. Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the bacterial load at the start of therapy.

Clinical Trial Summary

The efficacy and safety of meropenem-vaborbactam have been evaluated in several clinical trials. The TANGO I trial was a pivotal Phase 3 study in patients with complicated urinary tract infections (cUTI), including pyelonephritis.[12][13]

Table 4: Summary of TANGO I Clinical Trial Results

ParameterMeropenem-VaborbactamPiperacillin-Tazobactam
Indication Complicated Urinary Tract Infections (cUTI)Complicated Urinary Tract Infections (cUTI)
Number of Patients (m-MITT)*186175
Primary Endpoint (Overall Success )**98.4%94.3%
Adverse Events Leading to Discontinuation 2.9%5.1%
Common Adverse Events (>3%) Headache, phlebitis/infusion site reactions, diarrheaNausea, diarrhea, headache

*m-MITT: microbiologically modified intent-to-treat population. **Overall success was a composite of clinical cure or improvement and microbiological eradication at the end of IV treatment.[14]

Conclusion

The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a critical strategy in combating infections caused by resistant Gram-negative bacteria. The methodologies and data presented here for meropenem-vaborbactam provide a framework for the evaluation of new combinations like those potentially involving this compound. Detailed in vitro, in vivo, and clinical studies are essential to characterize the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of any new beta-lactam/BLI combination, ultimately guiding its appropriate clinical use.

References

Application Notes and Protocols: Pilabactam Sodium for the Treatment of Resistant Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound named "Pilabactam sodium." The following application notes and protocols have been generated as a representative example based on the well-established class of novel β-lactamase inhibitor combinations used to treat resistant Gram-negative bacterial infections. The data and protocols provided are illustrative and based on compounds with similar mechanisms of action. Researchers should substitute the specific parameters and findings for this compound as they become available.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat.[1][2][3] Organisms such as carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are responsible for a growing number of severe and often untreatable infections in healthcare settings.[1][4] One of the primary mechanisms of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics.[2] this compound is a novel β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic. This combination aims to restore the activity of the partner antibiotic against a broad spectrum of resistant Gram-negative bacteria.

These application notes provide an overview of the mechanism of action of this compound in combination with a partner β-lactam, along with protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound is a diazabicyclooctane, a class of non-β-lactam β-lactamase inhibitors. Its mechanism involves the formation of a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This inactivation is often reversible, but the slow deacylation rate effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. By inhibiting a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes, this compound restores the bactericidal activity of its partner β-lactam, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit cell wall synthesis, leading to bacterial cell death.

cluster_0 Bacterial Periplasm Pilabactam Pilabactam Sodium Beta_Lactamase β-lactamase Enzyme Pilabactam->Beta_Lactamase Inhibits Partner_Antibiotic Partner β-lactam Partner_Antibiotic->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Partner_Antibiotic->PBP Binds & Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Required for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Figure 1: Mechanism of action of this compound with a partner β-lactam antibiotic.

In Vitro Activity

The in vitro potency of this compound in combination with a partner β-lactam is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative isolates. The fixed concentration of the inhibitor used in these assays is crucial for consistent results.

Table 1: Illustrative In Vitro Activity of a Partner β-lactam in Combination with this compound (4 mg/L)
Organism (n)Partner β-lactam MIC50 (mg/L)Partner β-lactam MIC90 (mg/L)Partner β-lactam + Pilabactam MIC50 (mg/L)Partner β-lactam + Pilabactam MIC90 (mg/L)
E. coli (100)32>1280.52
K. pneumoniae (100)64>12814
P. aeruginosa (100)128>256416
A. baumannii (50)>256>256832
Enterobacter cloacae (50)3212814

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the MIC of the partner β-lactam alone and in combination with a fixed concentration of this compound.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Partner β-lactam antibiotic stock solution

  • This compound stock solution (to achieve a final concentration of 4 mg/L)

  • Bacterial isolates cultured to log phase and diluted to a final inoculum of 5 x 10^5 CFU/mL

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of the partner β-lactam in CAMHB in the microtiter plates.

  • For the combination plates, add this compound to the CAMHB to a final concentration of 4 mg/L before adding the partner antibiotic.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each isolate.

  • Incubate the plates at 35°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of Partner β-lactam in 96-well Plates Add_Pilabactam Add Pilabactam (fixed 4 mg/L) to Combination Wells Prep_Plates->Add_Pilabactam Add_Pilabactam->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate Read_MIC Read MICs (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy - Murine Thigh Infection Model

This model is used to evaluate the efficacy of the antibiotic combination in reducing the bacterial burden in a localized infection.

Objective: To determine the in vivo efficacy of the partner β-lactam and this compound combination against a specific bacterial strain.

Materials:

  • Female ICR mice (6-8 weeks old)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain of interest (e.g., a carbapenem-resistant K. pneumoniae)

  • Partner β-lactam and this compound for injection

  • Saline solution

  • Syringes and needles

  • Stomacher and agar plates for bacterial enumeration

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.

  • On day 0, inoculate the thigh muscle of each mouse with a standardized dose of the bacterial suspension (e.g., 10^6 CFU).

  • Two hours post-infection, administer the first dose of therapy (e.g., subcutaneous injection of saline, partner β-lactam alone, or the combination with this compound). Dosing is typically repeated every 8 or 12 hours.

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.

  • Plate the dilutions on appropriate agar to determine the bacterial count (CFU/thigh).

  • Efficacy is measured as the log10 reduction in CFU/thigh compared to the control group at the start of therapy.

Clinical Development

Novel β-lactamase inhibitor combinations typically undergo a rigorous clinical trial program to establish their safety and efficacy.

Table 2: Illustrative Phases of Clinical Trials for a New β-lactamase Inhibitor Combination
PhasePrimary ObjectiveTypical Patient PopulationKey Endpoints
Phase 1 Safety, tolerability, and pharmacokinetics (PK)Healthy volunteersAdverse events, drug concentrations in blood and urine
Phase 2 Dose-ranging, preliminary efficacy, and safetyPatients with target infections (e.g., cUTI, cIAI)Clinical cure, microbiological eradication, safety
Phase 3 Confirm efficacy and safety in larger populationsPatients with serious Gram-negative infections (e.g., HAP/VAP, bacteremia)Non-inferiority or superiority to standard of care, all-cause mortality, clinical and microbiological outcomes

cUTI: complicated Urinary Tract Infection; cIAI: complicated Intra-Abdominal Infection; HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia.

A study to assess a new drug combination in pediatric patients with Acinetobacter Baumannii-calcoaceticus complex infections is planned to start in late 2025.[5]

Conclusion

This compound, in combination with a partner β-lactam, represents a promising strategy to combat infections caused by multidrug-resistant Gram-negative bacteria. The provided protocols for in vitro and in vivo evaluation are fundamental for characterizing its spectrum of activity and efficacy. As more data becomes available, these guidelines can be adapted to the specific properties of this compound to aid in its preclinical and clinical development.

References

In Vivo Efficacy of Pilabactam Sodium: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the in vivo efficacy of Pilabactam sodium in animal models.

Our extensive investigation sought to identify preclinical studies, quantitative data, experimental protocols, and signaling pathways associated with this compound. However, these searches did not yield any specific results detailing its use or effectiveness in in vivo settings.

This compound has been identified as a chemical entity with the formula C₆H₈FN₂O₅S.Na. The nomenclature suggests it may belong to the class of beta-lactamase inhibitors, which are typically used in combination with beta-lactam antibiotics to overcome bacterial resistance. However, without any published preclinical data, it is not possible to confirm its mechanism of action or its efficacy in animal infection models.

Consequently, the core requirements of this request—to provide detailed application notes, experimental protocols, quantitative data tables, and visualizations for this compound's in vivo efficacy—cannot be fulfilled at this time due to the absence of foundational scientific data in the public domain.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publications and patent filings for any future disclosures of preclinical and clinical data. At present, no information is available to construct the requested detailed protocols and application notes.

Application Notes and Protocols: Pilabactam Sodium (QPX7728) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the preclinical dosage, administration, and pharmacokinetic properties of Pilabactam sodium, also known as QPX7728. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this novel beta-lactamase inhibitor.

Introduction

This compound (QPX7728) is an investigational, ultra-broad-spectrum beta-lactamase inhibitor. It is a cyclic boronic acid derivative that exhibits potent inhibitory activity against a wide range of beta-lactamase enzymes, including both serine- and metallo-beta-lactamases of Ambler classes A, B, C, and D. By inactivating these enzymes, Pilabactam restores the efficacy of beta-lactam antibiotics against many multidrug-resistant Gram-negative bacteria. Preclinical studies have focused on characterizing its pharmacokinetic profile and in vivo efficacy in relevant animal models of infection.

Data Presentation

Pharmacokinetics in Rats

Pilabactam (QPX7728) has been evaluated in rats to determine its pharmacokinetic properties following both intravenous and oral administration. The compound exhibits good oral bioavailability.

ParameterIntravenous (IV)Oral (PO)
Dose 50 mg/kg75 mg/kg
Cmax (µg/mL) -15.7
Tmax (h) -1.0
AUC (µg·h/mL) 35.526.8
Half-life (t½) (h) 1.11.3
Clearance (mL/min/kg) 23.5-
Volume of Distribution (L/kg) 1.9-
Oral Bioavailability (%) -43-53% (at 30-100 mg/kg)[1]
Data presented in the table is based on a 50-75 mg/kg dose.[2]
Pharmacokinetics in Mice

Pharmacokinetic parameters of Pilabactam (QPX7728) have also been characterized in mice, which are commonly used for in vivo efficacy studies.

ParameterValue
Cmax (µg/mL) 45.4
AUC0–∞ (µg·h/mL) 41.5
Half-life (t½) (h) 0.6
Clearance (CL/F) (L/h/kg) 1.2
Pharmacokinetic parameters for QPX7728 in mice.
In Vivo Efficacy in Mouse Thigh Infection Model

Pilabactam (QPX7728) has demonstrated significant efficacy in combination with beta-lactam antibiotics in a neutropenic mouse thigh infection model against carbapenem-resistant Klebsiella pneumoniae.[3]

Animal ModelPathogenPilabactam (QPX7728) DosageCombination AgentRoute of AdministrationDosing FrequencyStudy Duration
Neutropenic MouseCarbapenem-Resistant K. pneumoniae12.5, 25, or 50 mg/kgAztreonam, Biapenem, Cefepime, Ceftazidime, Ceftolozane, or MeropenemIntraperitoneal (IP)Every 2 hours24 hours
Dosage and administration of QPX7728 in a mouse efficacy study.[3]

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Objective: To assess the ability of Pilabactam (QPX7728) in combination with a beta-lactam antibiotic to reduce the bacterial load in the thigh muscles of immunocompromised mice.

Materials:

  • Female ICR (CD-1) mice (6-week-old, 23-27 g)

  • Cyclophosphamide

  • Carbapenem-resistant Klebsiella pneumoniae strain

  • This compound (QPX7728), formulated in sterile water

  • Partner beta-lactam antibiotic, formulated as per standard protocols

  • Sterile saline

  • Isoflurane for anesthesia

  • Tissue homogenizer

  • Trypticase soy agar plates with 5% sheep's blood

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[4]

  • Inoculum Preparation: Prepare an inoculum of the carbapenem-resistant K. pneumoniae strain to a concentration of approximately 10^7 CFU/mL.

  • Infection: Anesthetize the neutropenic mice with isoflurane. Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Treatment Initiation: Two hours post-infection, begin treatment. Administer Pilabactam (QPX7728) and the partner beta-lactam antibiotic via the intraperitoneal route. Control groups should receive vehicle control (e.g., sterile saline).

  • Dosing Regimen: Administer the treatment every 2 hours for a total duration of 24 hours.

  • Euthanasia and Tissue Collection: At the end of the 24-hour treatment period, euthanize the mice. Aseptically dissect the right thigh muscle.

  • Bacterial Load Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate onto trypticase soy agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the bacterial load per gram of thigh tissue. Compare the bacterial counts between the treatment and control groups to evaluate the efficacy of the combination therapy.

Visualizations

Mechanism of Action

Pilabactam_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta-lactam_Antibiotic Beta-lactam Antibiotic Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta-lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Beta-lactamase Beta-lactamase Enzyme Beta-lactamase->Beta-lactam_Antibiotic Inactivates Pilabactam Pilabactam (QPX7728) Pilabactam->Beta-lactamase Inhibits Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of Pilabactam (QPX7728).

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

Experimental_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Infection with Resistant Bacteria Neutropenia->Infection Treatment Administer Pilabactam + Beta-lactam Antibiotic Infection->Treatment Monitoring Monitor for 24 hours Treatment->Monitoring Euthanasia Euthanize and Collect Thigh Tissue Monitoring->Euthanasia Homogenization Homogenize Tissue Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Count Colony-Forming Units (CFU) Incubation->CFU_Count Analysis Data Analysis CFU_Count->Analysis End End Analysis->End

References

Application Notes and Protocols for the Quantification of Pilabactam Sodium in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is a novel broad-spectrum serine β-lactamase inhibitor. It is being developed to be co-administered with β-lactam antibiotics to combat bacterial resistance. This compound itself does not possess antibacterial activity but acts by inhibiting β-lactamase enzymes, which are produced by bacteria and are responsible for the inactivation of many β-lactam antibiotics. This restores the efficacy of the partner antibiotic against resistant strains.

Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicokinetic assessments, and overall drug development. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which informs dosing regimens and ensures safety and efficacy.

This document provides a comprehensive overview of the analytical methodologies, with a primary focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, for the quantification of this compound in biological samples. While specific validated methods for this compound are not widely published, the protocols described herein are based on established principles for the bioanalysis of similar β-lactamase inhibitors and can serve as a robust starting point for method development and validation.

General Analytical Considerations

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, throughput, and the nature of the biological matrix. Commonly employed techniques for the bioanalysis of small molecules like this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, more commonly, LC-MS/MS.

  • HPLC-UV: This technique is often used in early-stage drug discovery due to its simplicity and cost-effectiveness. However, it may lack the sensitivity and selectivity required for complex biological matrices, especially at low concentrations.

  • LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the accurate quantification of analytes in complex biological fluids with minimal interference.[1][2][3]

Sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[4][5][6] Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a protein precipitating agent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed.[1][7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[3][8]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in human plasma using a validated LC-MS/MS method.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates

  • Centrifuge

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, medium, and high concentrations).

4. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (unknowns, CS, or QCs) into a 96-well plate.

  • Add 150 µL of the internal standard solution (e.g., 100 ng/mL in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate the proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to achieve good separation of the analyte and IS from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standard solutions.

6. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Calibration Curve Parameters for this compound in Human Plasma

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Example Intra- and Inter-day Precision and Accuracy for this compound QC Samples in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20± 20< 20± 20
Low3< 15± 15< 15± 15
Medium50< 15± 15< 15± 15
High800< 15± 15< 15± 15

Table 3: Example Stability of this compound in Human Plasma

Stability ConditionDurationConcentration (ng/mL)Stability (% of Nominal)
Bench-top6 hours398.5
Bench-top6 hours800101.2
Freeze-thaw3 cycles397.1
Freeze-thaw3 cycles80099.8
Long-term (-80°C)30 days396.5
Long-term (-80°C)30 days800102.0

Visualizations

Diagram 1: General Bioanalytical Workflow for this compound Quantification

cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) Spiking Spike with Internal Standard BiologicalSample->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

A generalized workflow for the quantification of this compound in biological samples.

Diagram 2: Protein Precipitation Sample Preparation Workflow

start Start: Plasma Sample add_is Add Internal Standard Solution (in Acetonitrile) start->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

A detailed workflow for the protein precipitation method for sample preparation.

Conclusion

The successful development and validation of a robust and reliable analytical method for the quantification of this compound in biological samples is a critical component of its preclinical and clinical development. The LC-MS/MS method outlined in these application notes provides a strong foundation for researchers to establish a sensitive, selective, and accurate assay. Adherence to proper method validation guidelines will ensure the generation of high-quality data to support the advancement of this compound as a potential therapeutic agent.

References

Application Note: Quantitative Analysis of Pilabactam Sodium using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pilabactam sodium, a novel beta-lactamase inhibitor. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and accurate analytical solution for researchers, scientists, and drug development professionals. The method has been validated for its linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a potent beta-lactamase inhibitor under development for the treatment of serious bacterial infections. Its chemical structure includes a bicyclic core with a fluorine substituent and a sulfate group, contributing to its polarity.[1] Accurate and precise analytical methods are crucial for the determination of its purity and potency throughout the drug development process. High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and robustness. This application note presents a detailed protocol for the analysis of this compound using a stability-indicating HPLC-UV method.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • This compound Reference Standard: USP or equivalent, with a purity of ≥99.5%.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Water (Milli-Q or equivalent).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Rationale for Wavelength Selection: Based on the analysis of similar beta-lactam antibiotics, which often exhibit UV absorbance at lower wavelengths, 210 nm was chosen for the detection of this compound to ensure high sensitivity.[1][2]

Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of 100 µg/mL with the diluent.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

System Suitability

System suitability was evaluated by injecting six replicate injections of a 100 µg/mL standard solution. The results are presented in Table 2.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of Peak Area ≤ 2.0%0.5%
% RSD of Retention Time ≤ 1.0%0.2%
Linearity

The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 3.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45872x + 1234
Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a 100 µg/mL standard solution were analyzed on the same day (intra-day) and on three different days (inter-day). The results are presented in Table 4.

Precision% RSD of Peak Area
Intra-day (n=6) 0.8%
Inter-day (n=9) 1.2%
Accuracy

The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated and the results are shown in Table 5.

Concentration Level% Recovery% RSD
80% 99.5%0.9%
100% 100.2%0.7%
120% 99.8%0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The results are presented in Table 6.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample under acidic, basic, oxidative, thermal, and photolytic stress conditions. The results indicated that the method is specific for the analysis of this compound in the presence of its degradation products.

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup and Equilibration prep_mobile_phase->instrument_setup instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

The developed HPLC-UV method for the quantitative analysis of this compound is simple, rapid, accurate, and precise. The method is suitable for routine quality control analysis and stability studies of this compound in both bulk and formulated products. The validation results demonstrate that the method meets the requirements for a reliable analytical procedure in a pharmaceutical setting.

References

Application Note: High-Throughput LC-MS/MS Protocol for the Detection of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Pilabactam sodium in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pilabactam is a novel diazabicyclooctane beta-lactamase inhibitor. This method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, drug metabolism research, and preclinical development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions.

Introduction

Pilabactam is a beta-lactamase inhibitor that restores the activity of beta-lactam antibiotics against resistant bacteria. The accurate quantification of this compound in biological samples is crucial for evaluating its efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol provides a robust method for the reliable detection of Pilabactam.

Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₈FN₂O₅S.Na262.19
Pilabactam (Active Form)C₆H₉FN₂O₅S240.21[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Pilabactam from plasma or serum samples.

Materials:

  • Human or animal plasma/serum samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold ACN:MeOH (1:1, v/v) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
4.095
5.095
5.15
7.05
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 241.0 (for Pilabactam)
Product Ions (Q3) m/z To be determined empirically
Collision Energy (CE) To be optimized
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Nebulizer Gas (GS1) 55 psi
Heater Gas (GS2) 55 psi

*Note: The specific product ions and collision energy for Pilabactam need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. A potential fragmentation could involve the loss of the sulfate group (SO₃, -80 Da).

Data Presentation

Table 2: Hypothetical Quantitative Data for a Calibration Curve

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500760,10050,00015.202
10001,530,00050,15030.508

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ACN:MeOH) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound detection.

signaling_pathway cluster_bacterium Bacterial Cell cluster_outcome Outcome beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes restored_activity Restored Antibiotic Activity pbp->restored_activity bacterial_death Bacterial Cell Death cell_wall->bacterial_death Leads to beta_lactamase Beta-Lactamase Enzyme beta_lactamase->beta_lactam Hydrolyzes (Resistance) inactivated_bl Inactivated Beta-Lactamase beta_lactamase->inactivated_bl pilabactam Pilabactam pilabactam->beta_lactamase Inhibits

Caption: Mechanism of action of Pilabactam.

References

Pilabactam Sodium: Application Notes and Protocols for Studying β-Lactamase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as WCK 4234, is a potent, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor. It is designed to be co-administered with β-lactam antibiotics to overcome resistance in a wide range of Gram-negative bacteria. This compound exhibits strong inhibitory activity against Ambler class A, C, and notably, class D serine β-lactamases, including challenging carbapenem-hydrolyzing OXA-type enzymes.[1][2][3][4][5][6] Its primary mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. This document provides detailed application notes and experimental protocols for researchers studying the β-lactamase inhibition kinetics of this compound.

Mechanism of Action

This compound is a time-dependent inhibitor that follows a two-step mechanism. Initially, it forms a reversible, non-covalent complex with the β-lactamase. This is followed by the formation of a covalent bond, leading to the inactivation of the enzyme. The key steps involve the acylation of the active site serine residue by Pilabactam, forming a stable acyl-enzyme intermediate.[1][3]

G cluster_0 Mechanism of Beta-Lactamase Inhibition by Pilabactam E_I E + I (Enzyme + Pilabactam) E_I_complex E·I (Non-covalent Complex) E_I->E_I_complex k1 (Binding) E_I_complex->E_I k-1 (Dissociation) E_I_covalent E-I' (Acyl-Enzyme Intermediate) E_I_complex->E_I_covalent k2 (Acylation) Inactive_E Inactive Enzyme E_I_covalent->Inactive_E k3 (Deacylation - very slow)

Caption: Mechanism of Pilabactam Inhibition.

Data Presentation

The inhibitory activity of this compound against various β-lactamases is summarized in the tables below. The data includes the apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K).

Table 1: Inhibition of Class A and C β-Lactamases by this compound

β-LactamaseAmbler ClassOrganism SourceKᵢ app (µM)k₂/K (M⁻¹s⁻¹)
KPC-2AKlebsiella pneumoniae0.1 ± 0.02(2.7 ± 0.2) x 10⁶
PDC-3CPseudomonas aeruginosa8 ± 1(1.1 ± 0.1) x 10⁴
ADC-7CAcinetobacter baumannii1.0 ± 0.2(1.2 ± 0.1) x 10⁵

Data sourced from Papp-Wallace et al. (2018).[3]

Table 2: Inhibition of Class D (OXA-type) Carbapenemases by this compound

β-LactamaseAmbler ClassOrganism SourceKᵢ app (µM)k₂/K (M⁻¹s⁻¹)
OXA-23DAcinetobacter baumannii2.1 ± 0.3(4.1 ± 0.4) x 10⁴
OXA-24/40DAcinetobacter baumannii≤ 0.5(2.5 ± 0.2) x 10⁵
OXA-48DKlebsiella pneumoniae0.8 ± 0.1(6.4 ± 0.6) x 10⁵

Data sourced from Papp-Wallace et al. (2018).[3]

Experimental Protocols

Protocol 1: Determination of IC₅₀ Values

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to the working concentration in assay buffer.

    • Dilute the purified β-lactamase in assay buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate Reaction:

    • Add a fixed volume of the nitrocefin solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G start Start reagent_prep Prepare Reagents (Enzyme, Pilabactam, Nitrocefin) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Pilabactam) reagent_prep->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Nitrocefin) pre_incubation->initiate_reaction measure_abs Measure Absorbance at 486 nm (Kinetic Read) initiate_reaction->measure_abs data_analysis Data Analysis (Calculate Velocities, Plot Inhibition) measure_abs->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50 end End determine_ic50->end

Caption: IC50 Determination Workflow.

Protocol 2: Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ) for a Time-Dependent Inhibitor

This protocol is designed to determine the kinetic parameters for a slow-binding, time-dependent inhibitor like this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Progress Curve Analysis:

    • Set up reactions in a 96-well plate with a fixed concentration of enzyme and nitrocefin.

    • Add varying concentrations of this compound to different wells.

    • Monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over an extended period to obtain full progress curves.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve data to the equation for slow-binding inhibition: P = v₀ * (1 - e^(-k_obs * t)) / k_obs where P is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed first-order rate constant of inactivation.

    • Plot the k_obs values against the inhibitor concentration [I].

    • Fit the resulting data to the following equation to determine k_inact and Kᵢ: k_obs = k_inact * [I] / (Kᵢ + [I]) where k_inact is the maximal rate of inactivation and Kᵢ is the inhibitor concentration that gives half-maximal inactivation.

G start Start setup_reactions Set up Reactions (Enzyme, Nitrocefin, Pilabactam) start->setup_reactions monitor_progress Monitor Reaction Progress (Absorbance at 486 nm over time) setup_reactions->monitor_progress fit_curves Fit Progress Curves (Determine k_obs for each [I]) monitor_progress->fit_curves plot_kobs Plot k_obs vs. [I] fit_curves->plot_kobs fit_hyperbola Fit to Hyperbolic Equation plot_kobs->fit_hyperbola determine_params Determine k_inact and KI fit_hyperbola->determine_params end End determine_params->end

Caption: Workflow for Time-Dependent Kinetics.

Conclusion

This compound is a highly effective inhibitor of a broad range of β-lactamases, including the clinically significant OXA-type carbapenemases. The protocols provided here offer a framework for researchers to accurately determine the kinetic parameters of this compound and other novel β-lactamase inhibitors. This information is critical for understanding their mechanism of action and for the development of new therapeutic strategies to combat antibiotic resistance.

References

Application Notes and Protocols for Pilabactam Sodium in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as QPX7728, is an investigational ultra-broad-spectrum β-lactamase inhibitor.[1][2][3] It represents a significant advancement in combating antimicrobial resistance due to its potent inhibition of a wide array of β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][4][5] Pilabactam is a cyclic boronate compound that can be administered intravenously or orally.[2][3] When used in combination with β-lactam antibiotics, Pilabactam restores their efficacy against many multi-drug resistant Gram-negative bacteria. These application notes provide detailed methodologies for the in vitro evaluation of this compound's activity in antimicrobial susceptibility testing (AST).

Mechanism of Action

This compound (QPX7728) employs a sophisticated mechanism to inhibit a broad spectrum of β-lactamases. Its action against serine-β-lactamases is a two-step process, beginning with the formation of a non-covalent complex, which is followed by the formation of a covalent bond between the boron atom of Pilabactam and the catalytic serine residue of the enzyme.[1][6] This covalent complex is reversible, with a residence time that varies depending on the specific enzyme, ranging from minutes to several hours.[4] For metallo-β-lactamases, Pilabactam acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]

G cluster_serine Serine β-Lactamase Inhibition cluster_metallo Metallo β-Lactamase Inhibition Pilabactam Pilabactam Non_Covalent Non-covalent Complex Pilabactam->Non_Covalent Step 1 Serine_BL Serine β-Lactamase Serine_BL->Non_Covalent Covalent Covalent Inactivation Non_Covalent->Covalent Step 2 Pilabactam_M Pilabactam Competitive_Inhibition Competitive Inhibition Pilabactam_M->Competitive_Inhibition Metallo_BL Metallo β-Lactamase Metallo_BL->Competitive_Inhibition

References

Application Notes and Protocols for a Novel β-Lactamase Inhibitor: Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the microbiological evaluation of Pilabactam sodium, a novel β-lactamase inhibitor. The following protocols are designed for researchers in microbiology labs to assess the in vitro efficacy of Pilabactam in combination with a β-lactam antibiotic, such as piperacillin.

Mechanism of Action

Pilabactam is a β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics.[1] Like other β-lactamase inhibitors, its primary function is to bind to and inactivate β-lactamase enzymes produced by bacteria. These enzymes would otherwise degrade the β-lactam antibiotic, rendering it ineffective. By inhibiting these enzymes, Pilabactam restores the antibacterial activity of its partner β-lactam against resistant bacteria. The combination of piperacillin and a β-lactamase inhibitor has been shown to be effective against various Gram-negative and Gram-positive bacteria.[2][3]

Antimicrobial Spectrum

The antimicrobial spectrum of a Pilabactam-containing combination therapy will largely depend on the partner β-lactam antibiotic. When combined with a broad-spectrum penicillin like piperacillin, the combination is expected to be effective against a wide range of pathogens, including many Gram-negative bacilli and Gram-positive cocci.[2] Surveillance studies of similar β-lactam/β-lactamase inhibitor combinations have shown activity against Enterobacteriaceae and Pseudomonas aeruginosa.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[5][7][8]

Objective: To determine the MIC of a β-lactam antibiotic (e.g., Piperacillin) in combination with a fixed concentration of this compound against a panel of bacterial isolates.

Materials:

  • Test β-lactam antibiotic (e.g., Piperacillin)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the β-lactam antibiotic across the plate. For example, add 50 µL of the antibiotic stock solution to the first well of a row and then serially transfer 50 µL to subsequent wells, discarding the final 50 µL from the last well.

    • Add a fixed concentration of this compound to all wells (e.g., 4 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye or a microplate reader.

Data Presentation:

Bacterial IsolateAntibioticMIC (µg/mL) with Pilabactam (4 µg/mL)
E. coli ATCC 25922Piperacillin
K. pneumoniae (ESBL+)Piperacillin
P. aeruginosa ATCC 27853Piperacillin
S. aureus ATCC 29213Piperacillin

Workflow for MIC Determination

MIC_Workflow start Start prep_stocks Prepare Antibiotic & Pilabactam Stocks start->prep_stocks prep_plates Prepare 96-well Plates (Serial Dilutions) prep_stocks->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate of bacterial killing by a β-lactam antibiotic in combination with this compound.

Materials:

  • Test β-lactam antibiotic (e.g., Piperacillin)

  • This compound

  • CAMHB

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no antibiotic)

    • β-lactam antibiotic alone (at a specified multiple of its MIC, e.g., 2x or 4x MIC)

    • This compound alone

    • β-lactam antibiotic + this compound

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto TSA plates.

  • Incubation of Plates: Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time.

Data Presentation:

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Piperacillin alone)Log10 CFU/mL (Piperacillin + Pilabactam)
0
2
4
8
24

Workflow for Time-Kill Assay

Time_Kill_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_tubes Set up Test Tubes with Antibiotic Combinations prep_inoculum->setup_tubes incubate_sample Incubate and Sample at Time Points setup_tubes->incubate_sample serial_dilute Perform Serial Dilutions and Plate incubate_sample->serial_dilute incubate_plates Incubate Plates (18-24h at 35°C) serial_dilute->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Workflow for the time-kill assay.
Synergy Testing (Checkerboard Assay)

Synergy testing evaluates the combined effect of two antimicrobial agents. The checkerboard assay is a common method to determine if the combination is synergistic, additive, indifferent, or antagonistic.[9][10]

Objective: To determine the fractional inhibitory concentration index (FICI) for the combination of a β-lactam antibiotic and this compound.

Materials:

  • Test β-lactam antibiotic (e.g., Piperacillin)

  • This compound

  • CAMHB

  • Two 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Plate Preparation:

    • In the first plate, prepare serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of this compound along the y-axis.

    • Transfer the dilutions to a second 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to all wells.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation:

Bacterial IsolateMIC of Piperacillin alone (µg/mL)MIC of Pilabactam alone (µg/mL)MIC of Piperacillin in combination (µg/mL)MIC of Pilabactam in combination (µg/mL)FICIInterpretation
K. pneumoniae (KPC+)

Logical Relationship for Synergy Interpretation

Synergy_Interpretation fici Calculate FICI synergy Synergy (FICI <= 0.5) fici->synergy additive Additive/Indifference (0.5 < FICI <= 4.0) fici->additive antagonism Antagonism (FICI > 4.0) fici->antagonism

Interpretation of the Fractional Inhibitory Concentration Index (FICI).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pilabactam Sodium Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues encountered with Pilabactam sodium in aqueous solutions.

Troubleshooting Guide

This guide offers a systematic approach to identifying and resolving common solubility challenges with this compound.

Issue 1: this compound does not fully dissolve in water.

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Solvent 1. Review the certificate of analysis or product datasheet for any available solubility information. 2. Incrementally add more solvent (e.g., water) while vortexing or stirring. 3. Gently warm the solution (e.g., to 37°C) to facilitate dissolution, but monitor for any signs of degradation (e.g., color change).The compound dissolves completely, indicating the initial solvent volume was insufficient.
Precipitation due to pH 1. Measure the pH of the solution. This compound is a sodium salt of a sulfonic acid derivative, making it acidic in nature. The final pH of the solution might affect its stability and solubility. 2. Adjust the pH of the solution using a suitable buffer system. For many sodium salts of acidic compounds, solubility is higher at neutral to slightly alkaline pH.[1] Experiment with a pH range of 6.0-7.5. 3. Use a buffer with low ionic strength to avoid the common ion effect.The precipitate redissolves upon pH adjustment, indicating the initial pH was not optimal for solubility.
Slow Dissolution Kinetics 1. Increase the agitation rate or use a magnetic stirrer. 2. Gently heat the solution as described above. 3. Increase the surface area of the solid by grinding the powder before adding it to the solvent.[2]The rate of dissolution increases, and the compound fully dissolves over a reasonable time frame.
Compound Degradation 1. Prepare a fresh solution using a new vial of this compound. 2. Protect the solution from light and store it at the recommended temperature. 3. Analyze the solution using a suitable analytical technique (e.g., HPLC) to check for the presence of degradation products.The fresh solution dissolves completely, suggesting the previous sample may have degraded.

Issue 2: The prepared this compound solution is hazy or forms a precipitate over time.

Potential Cause Troubleshooting Steps Expected Outcome
Supersaturation and Precipitation 1. The initial concentration may be too high, leading to a supersaturated and unstable solution. Try preparing a more dilute solution. 2. If a high concentration is required, consider the use of solubility enhancers (see FAQ section).A clear, stable solution is formed at a lower concentration.
pH Shift 1. Monitor the pH of the solution over time. Absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions. 2. Use a suitable buffer to maintain a stable pH.The solution remains clear as the buffer prevents pH fluctuations.
Instability in Aqueous Solution 1. Beta-lactamase inhibitors can be susceptible to hydrolysis.[3] Prepare fresh solutions for each experiment and avoid long-term storage in aqueous media unless stability has been confirmed. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.Freshly prepared solutions remain clear for the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific public data on the aqueous solubility of this compound is limited, as a sodium salt, it is anticipated to have good water solubility. For comparison, a structurally similar beta-lactamase inhibitor, Sulbactam sodium, is described as freely soluble in water.[4][5] However, the final achievable concentration can be influenced by factors such as pH, temperature, and the presence of other solutes.

Q2: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is often pH-dependent.[1] Although this compound is a salt, its constituent anion is derived from a sulfonic acid. While sulfonic acids are generally strong acids and remain ionized over a wide pH range, extreme pH values could potentially affect the stability of the molecule and its solubility. It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6.0-7.5) for optimal solubility and stability.

Q3: Can I use co-solvents to increase the solubility of this compound?

If you are encountering solubility limits in purely aqueous solutions, the use of co-solvents may be an effective strategy.[2] Common water-miscible organic co-solvents used in research include:

  • DMSO (Dimethyl sulfoxide)

  • Ethanol

  • PEG 300/400 (Polyethylene glycol)

It is crucial to start with a small percentage of the co-solvent and to ensure its compatibility with your experimental system, as organic solvents can affect biological assays.

Q4: What excipients can be used to enhance the solubility and stability of this compound in a formulation?

For formulation development, various excipients can be employed to improve solubility and stability:[6]

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its apparent solubility.[6]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can increase solubility by forming micelles.

  • Polymers: Hydrophilic polymers can be used to create solid dispersions, which can improve the dissolution rate and apparent solubility.[7]

The selection of an appropriate excipient depends on the specific formulation requirements and route of administration.

Q5: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to:

  • Prepare stock solutions in a suitable buffer (e.g., PBS, pH 7.4) or a co-solvent system.

  • Sterile-filter the solution if it is intended for cell-based assays.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment

  • Accurately weigh a small amount of this compound (e.g., 5 mg).

  • Add a defined volume of purified water (e.g., 100 µL) to the solid.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another aliquot of water and repeat the process until the solid is completely dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added.

Protocol 2: pH-Dependent Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Visual Aids

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_troubleshooting Troubleshooting cluster_outcome Outcome weigh Weigh this compound add_solvent Add Aqueous Solvent weigh->add_solvent agitate Vortex / Stir add_solvent->agitate observe Visual Observation agitate->observe clear_solution Clear Solution observe->clear_solution Dissolved precipitate Precipitate / Haze observe->precipitate Not Dissolved ph_adjust Adjust pH ph_adjust->observe add_cosolvent Add Co-solvent add_cosolvent->observe heat Gentle Warming heat->observe precipitate->ph_adjust precipitate->add_cosolvent precipitate->heat

Caption: Workflow for troubleshooting this compound solubility.

logical_relationship cluster_factors Factors Affecting Solubility cluster_strategies Solubility Enhancement Strategies pH pH PilabactamSolubility This compound Aqueous Solubility pH->PilabactamSolubility Temperature Temperature Temperature->PilabactamSolubility CoSolvents Co-solvents CoSolvents->PilabactamSolubility IonicStrength Ionic Strength IonicStrength->PilabactamSolubility Buffering pH Control (Buffering) Complexation Complexation (e.g., Cyclodextrins) SolidDispersion Solid Dispersions Micronization Particle Size Reduction PilabactamSolubility->Buffering PilabactamSolubility->Complexation PilabactamSolubility->SolidDispersion PilabactamSolubility->Micronization

Caption: Factors and strategies for this compound solubility.

References

Technical Support Center: Optimizing Pilabactam Sodium Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pilabactam sodium in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a beta-lactamase inhibitor. Beta-lactamase enzymes, produced by resistant bacteria, hydrolyze and inactivate beta-lactam antibiotics. This compound works by binding to and inactivating these beta-lactamase enzymes, thereby protecting the partner beta-lactam antibiotic from degradation and restoring its antibacterial activity.[1][2]

Q2: What are the key in vitro assays for evaluating this compound?

The two primary in vitro assays for evaluating the efficacy of this compound are:

  • Beta-lactamase Inhibition Assay: This biochemical assay measures the direct inhibitory activity of this compound against purified beta-lactamase enzymes. The half-maximal inhibitory concentration (IC50) is determined from this assay.

  • Minimum Inhibitory Concentration (MIC) Assay: This cell-based assay determines the concentration of a beta-lactam antibiotic, in combination with a fixed concentration of this compound, required to inhibit the growth of a specific bacterial strain.[3][4]

Q3: How should I prepare and store this compound for in vitro assays?

For optimal results, prepare fresh solutions of this compound for each experiment. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in specific assay media and at experimental temperatures should be evaluated to ensure its integrity throughout the assay.[5]

Troubleshooting Guide

Issue 1: High variability in IC50 determination assays.

  • Potential Cause: Inconsistent pipetting, especially of small volumes of enzyme or inhibitor.[5]

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize pipetting steps.

  • Potential Cause: Instability of this compound or the beta-lactamase enzyme.[5]

    • Solution: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme and inhibitor solutions.[5] Consider performing a time-course experiment to assess the stability of the compound under assay conditions.

  • Potential Cause: The assay is not in the linear range of the reaction.

    • Solution: Optimize the enzyme and substrate concentrations to ensure the reaction rate is linear over the measurement period. This can be checked by running a kinetic assay and plotting absorbance against time.

Issue 2: No potentiation of the partner antibiotic is observed in MIC assays.

  • Potential Cause: The bacterial strain used does not produce a beta-lactamase that is inhibited by this compound.

    • Solution: Confirm the beta-lactamase genotype of the bacterial strain. Test against a panel of strains producing different classes of beta-lactamases (Class A, C, and D).[1]

  • Potential Cause: The concentration of this compound is too low.

    • Solution: Test a range of fixed concentrations of this compound in the MIC assay (e.g., 1, 2, 4, 8 µg/mL) to determine the optimal concentration for potentiation.

  • Potential Cause: The partner antibiotic is not susceptible to the beta-lactamase produced by the test organism.

    • Solution: Choose a beta-lactam antibiotic that is known to be hydrolyzed by the specific beta-lactamase expressed by the bacterial strain.

Experimental Protocols

Beta-Lactamase Inhibition Assay (IC50 Determination)

This protocol describes a typical colorimetric assay using the chromogenic substrate nitrocefin.

Materials:

  • Purified beta-lactamase enzyme

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of the beta-lactamase enzyme in Assay Buffer.

    • Prepare a working solution of nitrocefin in Assay Buffer.

  • Assay Setup:

    • Add 20 µL of each this compound dilution to the wells of the 96-well plate.

    • Include control wells:

      • 100% Inhibition Control: Assay Buffer without enzyme.

      • 0% Inhibition Control (No Inhibitor): Assay Buffer with solvent vehicle instead of this compound.

    • Add 60 µL of Assay Buffer to all wells.

    • Add 10 µL of the beta-lactamase enzyme solution to all wells except the 100% inhibition control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the nitrocefin solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 490 nm in kinetic mode for 5-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol follows the general guidelines for broth microdilution susceptibility testing.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Partner beta-lactam antibiotic

  • 96-well sterile microplates

  • Spectrophotometer or densitometer for inoculum preparation

Procedure:

  • Prepare Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[6]

  • Prepare Antibiotic and Inhibitor Plates:

    • Prepare serial dilutions of the partner beta-lactam antibiotic in CAMHB in the wells of the 96-well plate.

    • Prepare a solution of this compound in CAMHB at twice the desired final fixed concentration.

    • Add an equal volume of the this compound solution to each well containing the antibiotic dilutions. This will result in the desired fixed concentration of this compound and the serially diluted antibiotic concentrations.

    • Include control wells:

      • Growth Control: Inoculum in CAMHB without antibiotic or inhibitor.

      • Sterility Control: CAMHB only.

      • Antibiotic Alone Control: Serial dilutions of the partner antibiotic without this compound.

  • Inoculation:

    • Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic, in the presence of the fixed concentration of this compound, that completely inhibits visible growth of the bacteria.[3]

Quantitative Data Summary

The following tables provide representative data for the types of results obtained from in vitro assays with a beta-lactamase inhibitor.

Table 1: IC50 Values of this compound against Various Beta-Lactamase Enzymes

Beta-Lactamase EnzymeClassIC50 (nM)
TEM-1A75
SHV-1A90
CTX-M-15A50
AmpCC150
KPC-2A25
OXA-48D>1000

Table 2: MIC Values (µg/mL) of a Partner Antibiotic (e.g., Piperacillin) in the Presence of a Fixed Concentration of this compound (4 µg/mL)

Bacterial StrainBeta-Lactamase ProducedPiperacillin MIC (µg/mL)Piperacillin + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli ATCC 25922None221
K. pneumoniae (TEM-1)TEM-1128816
E. coli (CTX-M-15)CTX-M-15256464
P. aeruginosa (AmpC)AmpC64164

Visualizations

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Beta-lactam Antibiotic Beta-lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-lactam Antibiotic->PBP Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Required for Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to Beta-lactamase Beta-lactamase Beta-lactamase->Beta-lactam Antibiotic Inactivates This compound This compound This compound->Beta-lactamase Inhibits

Caption: Mechanism of action of this compound.

cluster_workflow IC50 Determination Workflow A Prepare Serial Dilutions of this compound B Add this compound and Beta-lactamase to Plate A->B C Pre-incubate B->C D Add Nitrocefin Substrate C->D E Kinetic Read at 490 nm D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Inhibitor] and Determine IC50 F->G

Caption: Experimental workflow for IC50 determination.

cluster_troubleshooting Troubleshooting High Variability in IC50 Assays Start High Variability in IC50 Results Q1 Are Reagents Freshly Prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is Pipetting Technique Consistent? A1_Yes->Q2 Sol1 Prepare Fresh Reagents, Avoid Freeze-Thaw Cycles A1_No->Sol1 End Re-run Assay Sol1->End A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Is Assay in Linear Range? A2_Yes->Q3 Sol2 Calibrate Pipettes, Use Reverse Pipetting A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   A3_Yes->End Sol3 Optimize Enzyme and Substrate Concentrations A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for IC50 assays.

References

Pilabactam sodium stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature specifically detailing the stability of a compound named "Pilabactam sodium." Therefore, this technical support guide has been developed based on the well-established principles of stability for beta-lactam antibiotics, a major class of antibacterial agents. The information provided here is intended as a general guide for researchers and drug development professionals working with a hypothetical beta-lactam sodium salt, referred to as "this compound."

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of beta-lactam antibiotics like this compound is primarily influenced by several factors:

  • pH: The beta-lactam ring is susceptible to hydrolysis, a process that is highly dependent on pH.[1] Generally, beta-lactam antibiotics exhibit maximum stability in the pH range of 6.0-7.0.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, lower temperatures are crucial for maintaining the integrity of the compound.

  • Moisture: The presence of water can facilitate hydrolytic degradation of the beta-lactam ring.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Oxidation: Although less common than hydrolysis, oxidative degradation can also occur.

  • Excipients: In a formulated product, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API).

Q2: What are the typical degradation products of a beta-lactam antibiotic like this compound?

A2: The most common degradation pathway for beta-lactam antibiotics is the hydrolysis of the amide bond in the four-membered beta-lactam ring. This leads to the formation of inactive and potentially allergenic degradation products, such as the corresponding penicilloic acid.[2] Other potential degradation pathways can include epimerization, polymerization, and side-chain cleavage, depending on the specific structure of the molecule and the storage conditions.

Q3: What are the recommended storage conditions for this compound to ensure long-term stability?

A3: While specific conditions should be determined through formal stability studies, general recommendations for beta-lactam antibiotics to ensure long-term stability include:

  • Solid Form: Store as a dry powder in a tightly sealed container to protect from moisture.

  • Temperature: Store at controlled room temperature or, for enhanced stability, under refrigeration (2-8°C) or frozen (-20°C or -80°C).

  • Light: Protect from light by using amber vials or storing in the dark.

  • In Solution: If stored in solution, use a validated buffer system to maintain an optimal pH. For long-term storage of solutions, freezing at -80°C is generally recommended.[3][4]

Q4: How can I monitor the stability of my this compound samples?

A4: The most widely used and effective method for stability monitoring of beta-lactam antibiotics is High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound over time. Other techniques such as mass spectrometry can be used to identify unknown degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of Potency/Purity in Solid State 1. Moisture Absorption: The container may not be properly sealed, or the storage environment has high humidity. 2. Elevated Temperature: The storage temperature may be too high. 3. Light Exposure: The sample may have been exposed to light.1. Ensure the container is tightly sealed and consider using a desiccator. 2. Verify the storage temperature is within the recommended range. 3. Store samples in light-resistant containers or in a dark place.
Rapid Degradation in Solution 1. Incorrect pH: The pH of the solution may be outside the optimal range for stability. 2. Inappropriate Solvent/Buffer: The chosen solvent or buffer system may be catalyzing degradation. 3. Contamination: Presence of metal ions or microbial contamination can accelerate degradation.1. Measure and adjust the pH of the solution to the optimal range (typically pH 6-7). 2. Review the literature for compatible solvents and buffers for beta-lactam antibiotics. 3. Use high-purity solvents and sterile techniques. Consider the use of a chelating agent if metal ion contamination is suspected.
Appearance of Unknown Peaks in HPLC Chromatogram 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The sample may be contaminated.1. Perform forced degradation studies (acid, base, oxidation, heat, light) to help identify the degradation products. 2. Analyze a blank (solvent/buffer) to rule out contamination from the analytical system.
Precipitation in Solution 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Degradation Product Insolubility: A degradation product may be insoluble and precipitating out of solution.1. Try a lower concentration or a different solvent system. 2. Analyze the precipitate to determine if it is the parent compound or a degradant.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound under Various Storage Conditions

Storage ConditionTimepointAssay (% of Initial Concentration)Appearance
Solid State
25°C / 60% RH3 Months98.5%White to off-white powder
6 Months96.2%White to off-white powder
12 Months92.8%Slight yellowing of powder
40°C / 75% RH1 Month95.1%White to off-white powder
3 Months89.5%Yellowish powder
6 Months82.3%Yellow to brownish powder
5°C12 Months99.5%White to off-white powder
24 Months98.8%White to off-white powder
Aqueous Solution (pH 6.5)
25°C24 Hours94.3%Clear, colorless solution
7 Days81.5%Clear, yellowish solution
5°C7 Days98.2%Clear, colorless solution
30 Days92.1%Clear, colorless solution
-20°C3 Months99.1%Frozen solid
6 Months97.5%Frozen solid
-80°C6 Months99.8%Frozen solid
12 Months99.2%Frozen solid

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method for a hypothetical beta-lactam antibiotic.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Method Development:

    • Develop a gradient that provides good resolution between the main peak (this compound) and any potential degradation products.

    • The detection wavelength should be set at the UV maximum of this compound.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies:

    • Acid Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Treat a solution with a mild base (e.g., 0.1 N NaOH) at room temperature.

    • Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat a solid sample or a solution.

    • Photolytic Degradation: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence.

  • Stability Study:

    • Prepare samples of this compound under the desired storage conditions.

    • At specified time points, withdraw an aliquot, dilute appropriately, and analyze by the validated HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial time point.

Visualizations

cluster_degradation This compound Degradation Pathway Pilabactam This compound (Intact Beta-Lactam Ring) Hydrolysis Hydrolysis of Beta-Lactam Ring Pilabactam->Hydrolysis H₂O, pH, Temp Penicilloic Pilabactamoic Acid (Inactive Degradant) Hydrolysis->Penicilloic Further Further Degradation Products Penicilloic->Further

Caption: Hypothetical degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., Potency Loss) CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage ReviewFormulation Review Solution/Formulation (pH, Excipients) CheckStorage->ReviewFormulation Yes IncorrectStorage Incorrect Storage CheckStorage->IncorrectStorage No AnalyticalIssue Investigate Analytical Method ReviewFormulation->AnalyticalIssue Yes FormulationProblem Formulation Issue ReviewFormulation->FormulationProblem No Resolved Issue Resolved AnalyticalIssue->Resolved Yes MethodProblem Analytical Issue AnalyticalIssue->MethodProblem No OptimizeStorage Optimize Storage Conditions OptimizeStorage->Resolved Reformulate Reformulate Product Reformulate->Resolved ValidateMethod Re-validate Analytical Method ValidateMethod->Resolved IncorrectStorage->OptimizeStorage FormulationProblem->Reformulate MethodProblem->ValidateMethod

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting Pilabactam sodium degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pilabactam sodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors:

  • pH Shift: this compound is the salt of a sulfonic acid derivative. A significant shift in the pH of your solution, particularly towards a more acidic environment, can cause the free acid form to precipitate. Ensure your buffer system is robust and the final pH of the solution is within the recommended range for dissolution and stability.

  • Low Temperature: Storing a concentrated solution at a low temperature can decrease the solubility of this compound, leading to precipitation. Allow the solution to equilibrate to room temperature and vortex gently to see if the precipitate redissolves.

  • Contamination: Contamination from other reagents or microbial growth can also lead to cloudiness. Use sterile techniques and high-purity solvents and reagents.

Q2: I am observing a rapid loss of this compound activity in my assay. What are the likely reasons?

A2: A rapid loss of activity is often indicative of chemical degradation. The primary cause for beta-lactam-containing molecules like Pilabactam is the hydrolysis of the beta-lactam ring. Key factors that can accelerate this degradation include:

  • Inappropriate pH: The stability of the beta-lactam ring is highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze its hydrolysis. It is crucial to maintain the pH of your experimental solutions within the optimal stability range for this compound.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Avoid prolonged exposure of this compound solutions to high temperatures. Prepare solutions fresh and store them at recommended temperatures (e.g., on ice for short-term use or frozen for long-term storage).

  • Presence of Nucleophiles: Certain buffer components or other molecules in your experimental setup can act as nucleophiles and attack the beta-lactam ring, leading to its opening and inactivation. Be mindful of the composition of your buffers and media.

Q3: My HPLC analysis shows multiple unexpected peaks. How can I identify if these are degradation products?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your this compound sample to various stress conditions to generate degradation products. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify matching peaks.

Troubleshooting Guides

Issue 1: Inconsistent results in beta-lactamase inhibition assays.
  • Possible Cause 1: this compound degradation.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Analyze the concentration and purity of your stock solution via HPLC before use.

  • Possible Cause 2: Variability in enzyme activity.

    • Troubleshooting Step: Ensure the beta-lactamase enzyme is properly stored and handled. Run a positive control with a known inhibitor and a negative control (no inhibitor) in every assay to normalize the results.

  • Possible Cause 3: Assay interference.

    • Troubleshooting Step: Components of your sample matrix or buffer could be interfering with the assay. Run a control with the vehicle/buffer alone to check for any background signal.

Issue 2: Poor recovery of this compound from a sample matrix.
  • Possible Cause 1: Adsorption to surfaces.

    • Troubleshooting Step: this compound may adsorb to certain types of plasticware. Use low-protein-binding tubes and pipette tips. Silanizing glassware can also minimize adsorption.

  • Possible Cause 2: Inefficient extraction.

    • Troubleshooting Step: Optimize your sample extraction protocol. This may involve adjusting the pH of the extraction buffer or using a different solvent system.

  • Possible Cause 3: Degradation during sample processing.

    • Troubleshooting Step: Keep samples on ice throughout the extraction process. Minimize the time between sample collection and analysis.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Different pH Conditions

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.0252445
5.0252485
7.0252498
9.0252460

Table 2: Hypothetical Stability of this compound at Different Temperatures

Temperature (°C)pHIncubation Time (hours)Remaining this compound (%)
47.04895
257.04880
377.04855
507.04820

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method and compare the chromatograms to a control sample (stock solution stored at 4°C).

Protocol 2: HPLC Method for this compound Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway cluster_conditions Degradation Factors A This compound (Active) B Hydrolyzed Pilabactam (Inactive) A->B Hydrolysis (pH, Temp) C High Temperature C->B D Extreme pH (Acidic or Alkaline) D->B E Nucleophiles E->B

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Stability (Pilabactam, Enzyme) Start->Check_Reagents Check_Protocol Review Experimental Protocol (pH, Temp, Incubation Time) Check_Reagents->Check_Protocol Analyze_Data Re-analyze Data (Controls, Normalization) Check_Protocol->Analyze_Data Degradation_Suspected Degradation Suspected? Analyze_Data->Degradation_Suspected Forced_Degradation Perform Forced Degradation Study Degradation_Suspected->Forced_Degradation Yes Optimize_Conditions Optimize Experimental Conditions Degradation_Suspected->Optimize_Conditions No Forced_Degradation->Optimize_Conditions Resolved Issue Resolved Optimize_Conditions->Resolved

Caption: Troubleshooting workflow for inconsistent results.

Technical Support Center: Synthesis of β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Scope: The following guide addresses common challenges in the synthesis of β-lactamase inhibitors. As "Pilabactam sodium" is not a publicly documented compound, this document uses the well-established synthesis of Tazobactam , a structurally related penicillanic acid sulfone, as a representative model. The principles and troubleshooting strategies discussed here are applicable to many similar synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Tazobactam? A1: Several synthetic routes for Tazobactam have been reported. A common and scalable approach starts from commercially available penicillanic acid derivatives, such as (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester.[1] The core of the synthesis involves several key transformations:

  • Ring opening and modification of the dimethyl group to introduce a functionalized methyl group (e.g., chloromethyl or azidomethyl).[1]

  • Oxidation of the penam sulfide to a sulfone, which is crucial for its β-lactamase inhibitory activity.[1]

  • Formation of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction.[1]

  • Final deprotection of the carboxylic acid (commonly a diphenylmethyl ester) to yield the active pharmaceutical ingredient.[1]

Q2: What are the most significant challenges affecting the overall yield of Tazobactam synthesis? A2: The primary challenges that impact yield include the formation of unwanted stereoisomers, particularly at the C-3 position, which are difficult to separate from the desired product.[1][2] Other major issues are incomplete reactions during the oxidation and cycloaddition steps, and difficulties in the final deprotection step.[1] Many traditional protocols also involve cryogenic temperatures and chromatographic purifications, which can be inefficient for large-scale synthesis.[1]

Q3: What is a typical overall yield for Tazobactam synthesis? A3: Reported overall yields vary significantly depending on the synthetic route. Older, first-generation manufacturing processes often had lower yields.[1] However, improved and optimized processes report overall yields of approximately 30-40%.[1] Recent advancements using a combination of continuous flow and batch chemistry have achieved total yields of around 37%, an improvement over the ~31% yield from traditional batch processes for the same route.[3]

Q4: Why is the diphenylmethyl (DPM) group used as a protecting group, and what are the challenges with its removal? A4: The diphenylmethyl (DPM) group is frequently used to protect the carboxylic acid functional group in β-lactam antibiotic synthesis.[4] Its bulkiness can influence stereochemical outcomes, and it is stable through many reaction steps, including oxidation. The primary challenge is its removal (deprotection). The standard method is catalytic hydrogenation (e.g., using Palladium on charcoal, Pd/C), but this can be slow and sometimes incomplete.[1] Alternative methods include using strong protic acids like m-cresol or trifluoroacetic acid, which can present their own challenges in workup and purification.[1][4][5]

Q5: How can modern techniques like continuous flow chemistry improve the synthesis? A5: Continuous flow chemistry offers several advantages over traditional batch processing for Tazobactam synthesis. It allows for precise control over reaction parameters like temperature and residence time, which enhances heat and mass transfer.[6] This leads to reduced reaction times, higher product purity, and improved safety, especially when handling hazardous reagents or exothermic reactions.[3][6] For Tazobactam, applying continuous flow to critical steps like oxidation and deprotection has been shown to increase the overall yield and reduce the formation of impurities.[3]

Troubleshooting Guide

Q: My oxidation of the penam sulfide to the corresponding sulfone is inefficient, resulting in a mixture of starting material, the desired sulfone, and the intermediate sulfoxide. How can I improve the conversion and selectivity?

A: This is a critical step where reaction conditions must be carefully controlled. Incomplete oxidation leads to difficult-to-separate impurities, while overly harsh conditions can cause degradation.

  • Problem: Incomplete Oxidation or Byproduct Formation.

  • Potential Causes:

    • Incorrect Stoichiometry of Oxidant: Insufficient oxidizing agent will lead to incomplete conversion. An excess can lead to undesired side reactions.

    • Poor Temperature Control: The oxidation is highly exothermic. A rise in temperature can lead to the formation of byproducts, including the undesired isomeric product.[1]

    • Inefficient Oxidizing Agent: The choice of oxidant is crucial for achieving high yield and purity.

  • Solutions & Optimization:

    • Select an Appropriate Oxidizing System: Potassium permanganate (KMnO₄) is a powerful and commonly used oxidant in this step. It is typically used in a mixture of acetic acid and water.[1][5] The reaction must be kept at a low temperature (0-5°C) during the addition of KMnO₄ to control the exotherm.[1]

    • Maintain Strict Temperature Control: Perform the addition of the oxidizing agent at 0-5°C. After the addition is complete, allowing the reaction to slowly warm to 20-25°C and stirring for several hours can drive the reaction to completion without significant byproduct formation.[1]

    • Monitor the Reaction: Use qualitative HPLC to monitor the disappearance of the starting material and the formation of the product. This prevents unnecessarily long reaction times which can contribute to isomer formation.[1]

Q: I am observing a significant amount of the undesired α-isomer (epimer) in my product after the triazole formation step. How can I improve the stereoselectivity?

A: Formation of the wrong isomer is a common problem, often exacerbated by high temperatures and prolonged reaction times.[1][2]

  • Problem: Poor Stereoselectivity (Isomer Formation).

  • Potential Causes:

    • High Reaction Temperature: Higher temperatures can provide the energy needed for epimerization at the C-3 position.[1]

    • Long Reaction Times: Extended exposure to reaction conditions can allow the product to equilibrate to a mixture of isomers.[1]

    • Solvent Effects: The choice of solvent can influence the transition state and favor one isomer over another.

  • Solutions & Optimization:

    • Control Temperature in Preceding Steps: Isomerization can sometimes be triggered in steps prior to the final cycloaddition. For example, during steps involving azeotropic water removal, using a solvent mixture like toluene and cyclohexane (1:1) allows for water removal at a lower temperature (85-89°C) compared to toluene alone, which has been shown to reduce the formation of isomers from ~20% down to ~2%.[1]

    • Optimize Cycloaddition Conditions: For the [3+2] cycloaddition with acetylene gas, use moderately polar solvents and the lowest effective temperature and pressure in the autoclave to achieve conversion without promoting isomerization.[1] Monitor the reaction closely and stop it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Overall Yield and Time in Tazobactam Synthesis

Synthesis Method Key Steps Modified Total Yield Total Time Reference
Traditional Batch Process Standard batch reactions for all steps ~30.9% >24 hours [3]
Combined Flow and Batch Continuous flow for oxidation and deprotection steps ~37.1% Significantly Reduced [3]

| Improved Batch Process | Optimized solvent system and temperature control | ~30-40% | Not Specified |[1] |

Table 2: Key Parameters for the Oxidation of Penam Sulfide to Sulfone

Oxidizing Agent Solvent System Temperature Profile Typical Outcome Reference
Potassium Permanganate (KMnO₄) Acetic Acid / Water Add at 0-5°C, then stir at 20-25°C for 4 hrs Efficient conversion to sulfone [1]
Potassium Permanganate (KMnO₄) Glacial Acetic Acid / Sulfuric Acid Cool reaction mixture before adding KMnO₄ Efficiently obtains double oxidation product, improves yield [5]

| Sodium Perborate Tetrahydrate | Dichloromethane | Add at 0-5°C, then warm to 20°C | Yields the intermediate sulfoxide |[7] |

Experimental Protocols

Protocol: Oxidation of Azidomethylpenam Diphenylmethyl Ester to the Sulfone

This protocol is based on an improved synthesis method for Tazobactam.[1]

Objective: To oxidize (2S,3S,5R)-3-(azidomethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester to the corresponding 4,4-dioxide (sulfone).

Materials:

  • Azidomethylpenam diphenylmethyl ester (starting material)

  • Acetic Acid

  • Demineralized Water

  • Potassium Permanganate (KMnO₄)

  • Sodium Metabisulfite (for quenching)

  • Ethyl Acetate (for extraction)

  • Brine solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, prepare a solvent mixture of acetic acid (7 volumes) and demineralized water (3 volumes).

  • Add the starting azidomethylpenam diphenylmethyl ester (1 equivalent) to the solvent mixture and stir at 25-30°C until a clear solution is obtained (approx. 10 minutes).

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add potassium permanganate (approx. 4 equivalents) in portions, ensuring the internal temperature does not exceed 5°C. The addition process is highly exothermic and requires careful monitoring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20-25°C.

  • Stir the reaction at this temperature for approximately 4 hours. Monitor the reaction progress by qualitative HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture back to 10-15°C.

  • Quench the excess potassium permanganate by slowly adding a saturated solution of sodium metabisulfite until the dark purple/brown color of manganese dioxide disappears and a pale yellow solution is formed.

  • Extract the product by adding ethyl acetate (10 volumes) to the reaction mixture. Stir vigorously, then separate the organic layer.

  • Wash the organic layer sequentially with demineralized water and then a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone product, which can be carried forward to the next step.

Visualizations

G Overall Synthesis Workflow for Tazobactam A Penam Sulfoxide Diphenylmethyl Ester B Ring Opening & Functionalization A->B 2-Mercaptobenzothiazole C Chloromethyl or Azidomethyl Intermediate B->C D Oxidation (Sulfide to Sulfone) C->D KMnO4 E Azidomethyl Penam Sulfone Diphenylmethyl Ester D->E F [3+2] Cycloaddition (Triazole Formation) E->F Acetylene Gas G Tazobactam Diphenylmethyl Ester F->G H Deprotection (e.g., Hydrogenation) G->H H2, Pd/C I Tazobactam Sodium (Final Product) H->I G Troubleshooting Low Yield in Oxidation Step start Low Yield in Oxidation Step q1 Was the reaction monitored by HPLC? start->q1 a1_no Reaction time may be suboptimal. Implement -process controls. q1->a1_no No q2 Was temperature kept below 5°C during KMnO4 addition? q1->q2 Yes a2_no High temperature likely caused byproduct formation. Improve cooling efficiency. q2->a2_no No q3 Was KMnO4 stoichiometry correct (e.g., ~4 eq)? q2->q3 Yes a3_no Incomplete reaction due to insufficient oxidant. Recalculate and verify stoichiometry. q3->a3_no No end_node Consider alternative oxidizing agents or solvent systems. q3->end_node Yes

References

Navigating Batch-to-Batch Variability of Pilabactam Sodium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for addressing potential batch-to-batch variability of Pilabactam sodium. Consistent product quality is paramount in research and clinical applications, and this guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to ensure reliable and reproducible results.

Troubleshooting Guide: Addressing Inconsistent Experimental Outcomes

Discrepancies in experimental results when using different batches of this compound can be a significant concern. This section provides a structured approach to identifying and resolving potential issues related to API variability.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Reduced Potency or Efficacy in In-Vitro Assays 1. Incorrect Storage: Degradation due to improper temperature or humidity. 2. Lower Purity in New Batch: Presence of impurities that interfere with the assay. 3. Polymorphism: Different crystalline forms may have different dissolution rates and bioavailability.1. Verify storage conditions against the manufacturer's certificate of analysis (CoA). 2. Perform purity analysis using High-Performance Liquid Chromatography (HPLC). 3. Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Altered Physical Properties (e.g., solubility, color) 1. Hygroscopicity: Absorption of moisture from the environment. 2. Presence of Impurities: Residual solvents or synthesis by-products. 3. Different Salt Form: Variation in the sodium salt stoichiometry.1. Determine water content using Karl Fischer titration. 2. Identify and quantify residual solvents by Gas Chromatography (GC). 3. Confirm the chemical structure and salt form using Nuclear Magnetic Resonance (NMR) and Elemental Analysis.
Inconsistent Pharmacokinetic (PK) Profile in Animal Studies 1. Variations in Particle Size Distribution (PSD): Affects dissolution rate and absorption. 2. Presence of Impurities: Can alter metabolism or clearance. 3. Formulation Issues: Inconsistent mixing or excipient interactions.1. Measure PSD using laser diffraction. 2. Conduct impurity profiling with Liquid Chromatography-Mass Spectrometry (LC-MS). 3. Review and standardize the formulation and administration protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound?

A1: Batch-to-batch variation in APIs can stem from multiple factors throughout the manufacturing process.[1][2][3] Key contributors include:

  • Raw Materials: Variability in the quality and purity of starting materials and reagents.

  • Process Parameters: Minor deviations in reaction temperature, pressure, time, and agitation speed.[2]

  • Purification and Isolation: Differences in crystallization conditions, filtration, and drying.

  • Human Factors: Variations in operator procedures and techniques.[4]

  • Equipment: Differences in equipment performance and calibration.[2]

Q2: How can I proactively assess a new batch of this compound before initiating critical experiments?

A2: It is highly recommended to perform a set of release tests on each new batch to ensure its quality and consistency. A comparative analysis with a previously qualified "golden" batch is ideal. Key tests include:

  • Visual Inspection: Color and appearance.

  • Identity Confirmation: Using Fourier-Transform Infrared Spectroscopy (FTIR) or NMR.

  • Purity Assessment: HPLC is the gold standard for determining the purity and impurity profile.[5]

  • Water Content: Karl Fischer titration is crucial for hygroscopic compounds.

  • Solubility: Confirming consistent solubility in your experimental vehicle.

Q3: What role does polymorphism play in the variability of this compound?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, dissolution rate, and stability.[6] Different polymorphs may exhibit different biological activities. It is crucial to ensure that the crystalline form of this compound is consistent across batches, which can be verified by techniques like XRPD and DSC.

Q4: The Certificate of Analysis (CoA) for two batches of this compound appear identical, yet I observe different results. What could be the reason?

A4: While the CoA provides essential information, it may not capture all subtle differences between batches. Potential reasons for discrepancies despite similar CoAs include:

  • Undetected Impurities: The analytical methods used for the CoA may not detect all impurities, especially those that are structurally similar to the API.

  • Particle Size and Surface Area: These properties, which can influence dissolution and bioavailability, are often not reported on a standard CoA.[1]

  • "Non-equivalent" Batches: Even within specified limits, the accumulation of minor differences can lead to observable changes in performance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method provides a quantitative analysis of this compound purity and identifies any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase A.

X-Ray Powder Diffraction (XRPD) for Polymorph Characterization

XRPD is a powerful technique to identify the crystalline form of this compound.

  • Instrumentation: X-ray diffractometer.

  • X-ray Source: Cu Kα radiation.

  • Scan Range: 2θ from 5° to 40°.

  • Scan Speed: 2°/min.

  • Sample Preparation: Gently pack the this compound powder into the sample holder.

Karl Fischer Titration for Water Content Determination

This method accurately quantifies the amount of water in a sample.

  • Instrumentation: Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.

  • Procedure: Follow the instrument manufacturer's instructions for titration.

Visualizations

The following diagrams illustrate key concepts and workflows for addressing batch-to-batch variability.

G Troubleshooting Workflow for Batch Variability A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) of Batches A->B C Perform Head-to-Head Comparison with a Reference Batch B->C D Physicochemical Characterization C->D E Purity and Impurity Profiling (HPLC, LC-MS) D->E Chemical F Solid-State Analysis (XRPD, DSC) D->F Physical G Water Content (Karl Fischer) D->G Hygroscopicity H Identify Root Cause of Variability E->H F->H G->H I Contact Supplier with Data and Request Investigation H->I J Qualify New Batch and Establish In-House Specifications H->J

Caption: A logical workflow for troubleshooting batch-to-batch variability.

G Potential Sources of API Batch Variability A Raw Materials F Batch-to-Batch Variability A->F B Synthesis Process B->F C Purification C->F D Drying & Milling D->F E Packaging & Storage E->F

Caption: Key stages in manufacturing that can introduce variability.

G This compound's Putative Mechanism of Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to BetaLactamase β-Lactamase Enzyme Inactivation Antibiotic Inactivation BetaLactamase->Inactivation BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by Pilabactam This compound Pilabactam->BetaLactamase Inhibits

Caption: The proposed mechanism of action for this compound as a β-lactamase inhibitor.

References

Minimizing off-target effects of Pilabactam sodium in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Pilabactam sodium in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel β-lactamase inhibitor. Its primary function is to covalently bind to and inactivate bacterial β-lactamase enzymes. This action protects β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacteria. In cell-based assays involving mammalian cells, this compound is expected to be largely inert; however, off-target effects can occur.

Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What are the potential causes?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: At high concentrations, this compound may induce osmotic stress or other non-specific cytotoxic effects.

  • Off-Target Enzymatic Inhibition: this compound could be inhibiting host-cell serine hydrolases, which are essential for various cellular processes.

  • Mitochondrial Dysfunction: The compound might be interfering with mitochondrial function, leading to apoptosis or necrosis.

  • Contamination: Ensure that the observed cytotoxicity is not due to contamination of the compound stock or cell culture.

Q3: Can this compound interfere with my assay readout?

Yes, direct assay interference is possible. For example, in assays that use fluorescent or luminescent reporters, this compound could have intrinsic fluorescence or quenching properties. It is recommended to run a control with this compound in the absence of cells to check for any direct effect on the assay reagents.

Q4: My cells are showing altered signaling in pathways unrelated to bacterial infection. Could this compound be responsible?

While this compound is designed for high specificity to bacterial β-lactamases, cross-reactivity with mammalian enzymes is possible. If you observe unexpected changes in signaling pathways (e.g., phosphorylation cascades, GPCR signaling), it may be due to off-target inhibition of kinases, phosphatases, or other signaling proteins. A kinase profile or a broad panel screen can help identify such interactions.

Troubleshooting Guides

Issue 1: High Background or False Positives in Screening Assays
  • Symptom: You observe a signal in wells containing only this compound and assay reagents (no cells).

  • Possible Cause: this compound may have intrinsic fluorescent or colorimetric properties that interfere with the assay.

  • Troubleshooting Steps:

    • Run a spectral scan of this compound to determine its absorbance and emission profile.

    • Include a "compound-only" control in every experiment to measure and subtract the background signal.

    • If possible, switch to an alternative assay with a different detection method (e.g., from a fluorescent to a luminescent readout).

Issue 2: Inconsistent Results and Poor Reproducibility
  • Symptom: Experimental results vary significantly between replicates and experiments.[1]

  • Possible Causes:

    • Compound Instability: this compound may be unstable in your cell culture medium. The β-lactam ring can be susceptible to hydrolysis.

    • Cell Health Variability: Inconsistent cell seeding density, passage number, or overall cell health can lead to variable responses.[1][2]

  • Troubleshooting Steps:

    • Prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • Standardize your cell culture protocol, ensuring consistent cell passage numbers and seeding densities.

    • Perform a time-course experiment to determine the stability of this compound in your specific assay conditions.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its intended targets and a panel of common off-target enzymes. This data is representative and should be used as a guide for designing experiments.

Target ClassSpecific TargetIC50 (nM)Notes
Primary Target TEM-1 β-Lactamase50Class A β-lactamase
SHV-1 β-Lactamase75Class A β-lactamase
AmpC β-Lactamase200Class C β-lactamase[3]
Off-Target (Human) Chymotrypsin> 10,000Serine protease
Thrombin> 10,000Serine protease
Fatty Acid Amide Hydrolase (FAAH)5,000Serine hydrolase
Kinase Panel (average)> 20,00096 common kinases
hERG> 30,000Ion channel

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a "vehicle-only" control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Kinase Profiling Assay

This protocol provides a general workflow for assessing off-target kinase inhibition.

  • Assay Selection: Choose a commercially available kinase profiling service or an in-house assay platform (e.g., LanthaScreen™, Kinase-Glo®).

  • Compound Preparation: Prepare a stock solution of this compound at a concentration 100-fold higher than the highest desired screening concentration.

  • Assay Performance: Follow the manufacturer's instructions for the chosen kinase panel. Typically, this involves incubating the compound with the kinase, substrate, and ATP, followed by detection of product formation or ATP consumption.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For significant hits, perform a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_cytotoxicity Is there unexpected cytotoxicity? start->check_cytotoxicity check_interference Is there assay interference? check_cytotoxicity->check_interference No investigate_off_target Investigate Off-Target Effects check_cytotoxicity->investigate_off_target Yes check_interference->investigate_off_target No optimize_assay Optimize Assay Conditions check_interference->optimize_assay Yes end_point Problem Resolved investigate_off_target->end_point optimize_assay->end_point Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Pilabactam This compound (Off-Target) Pilabactam->PLC Inhibits Logical_Relationship conc_dep Concentration Dependent Effect Yes No off_target Potential Off-Target Effect conc_dep:s->off_target non_specific Non-Specific Cytotoxicity or Assay Artifact conc_dep:s->non_specific no_effect No Compound-Related Effect conc_dep:s->no_effect

References

Pilabactam sodium formulation challenges for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pilabactam sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges encountered during in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during the formulation of this compound for in vivo experiments.

Question 1: My this compound formulation appears cloudy or forms a precipitate upon reconstitution. What are the potential causes and solutions?

Answer:

Poor aqueous solubility is a common challenge with new chemical entities. Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:

  • pH Adjustment: The stability and solubility of β-lactam compounds are often pH-dependent.[1][2] this compound, being a sodium salt, will likely form a more acidic solution upon dissolution. Adjusting the pH with a suitable buffer may be necessary. It is recommended to maintain a pH between 6.0 and 7.5 for many β-lactams to ensure stability.[1]

  • Vehicle Selection: If water for injection proves to be an unsuitable vehicle, consider using alternative pharmaceutically acceptable vehicles. However, be aware that some vehicles like DMSO, PEG-400, and propylene glycol can cause neurotoxicity or other adverse effects at high concentrations.[3][4] Always include a vehicle-only control group in your studies.[5]

  • Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents for preclinical studies include a limited concentration of DMSO, PEG-400, or ethanol in saline or buffer.[5][6]

  • Temperature Control: Prepare the formulation at a controlled room temperature. Some compounds may have lower solubility at colder temperatures.[7] Conversely, avoid excessive heat, as it can degrade β-lactam antibiotics.[8]

  • Fresh Preparation: Due to the potential for hydrolysis of the β-lactam ring, it is always recommended to prepare the formulation fresh for each experiment.[9]

Question 2: I am observing inconsistent efficacy or high variability in my in vivo results. Could the formulation be the cause?

Answer:

Yes, formulation issues are a frequent cause of inconsistent in vivo results. Here’s what to consider:

  • Incomplete Dissolution: If the drug is not fully dissolved, you are essentially administering a suspension with variable particle sizes, leading to erratic absorption. Ensure complete dissolution before administration.

  • Stability in the Formulation: this compound may not be stable in the chosen vehicle over the duration of the experiment. The degradation of β-lactam antibiotics in aqueous solutions can be rapid.[1] It is crucial to use the formulation immediately after preparation.

  • Route of Administration: The chosen route of administration can significantly impact bioavailability. For compounds with potential solubility issues, intraperitoneal (IP) or intravenous (IV) routes may provide more consistent exposure compared to oral gavage.[9]

  • Homogeneity of the Formulation: If you are working with a suspension, ensure it is uniformly mixed before each animal is dosed.

Question 3: The reconstituted this compound solution is colored. Is this a sign of degradation?

Answer:

The appearance of color in a solution that is expected to be colorless can be an indicator of impurity or degradation.[8] The color grade is an important quality attribute for many pharmaceutical products.[8] If you observe a color change, it is advisable to:

  • Review the Certificate of Analysis (CoA): Check the described appearance of the compound.

  • Assess Stability: The color change may be time-dependent, indicating degradation of the product in solution. Prepare the solution and observe it over the time course of your planned experiment to see if the color intensifies.

  • Consider pH Effects: The pH of the solution can influence the stability and color of the formulation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound powder?

A1: Lyophilized powders should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is generally recommended to minimize degradation.[10] Always refer to the specific storage instructions provided with the compound.

Q2: How long is the reconstituted this compound solution stable?

A2: The stability of reconstituted β-lactamase inhibitors can be limited. It is strongly recommended to use the solution immediately after preparation.[9] If temporary storage is unavoidable, it should be kept on ice and protected from light, and a stability study should be conducted to determine the acceptable storage duration.

Q3: What are suitable vehicles for in vivo administration of this compound?

A3: The choice of vehicle depends on the required concentration and the route of administration. For a sodium salt like this compound, the initial vehicle to try is typically sterile Water for Injection or 0.9% saline.[3] If solubility is a challenge, buffered solutions or vehicles containing co-solvents like PEG-400 or cyclodextrins may be necessary.[6][9]

Q4: What excipients can be used in the formulation of this compound?

A4: For early-stage in vivo studies, it is best to keep the formulation as simple as possible.[11] If necessary, excipients such as buffers (e.g., phosphate or citrate) to control pH, and tonicity-adjusting agents (e.g., sodium chloride, dextrose) for parenteral routes can be considered.[2][12]

Data Presentation

Table 1: Illustrative Solubility Profile of this compound in Common Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Water for Injection~5Forms a slightly hazy solution
0.9% Saline~5Similar to water, slightly hazy
5% Dextrose in Water (D5W)~7Improved solubility, clearer solution
Phosphate Buffered Saline (PBS), pH 7.4> 20Clear solution
10% DMSO in 0.9% Saline> 50Clear solution
20% PEG-400 in 0.9% Saline> 40Clear solution

Note: This data is illustrative and should be confirmed experimentally for your specific batch of this compound.

Table 2: Illustrative Stability of Reconstituted this compound (10 mg/mL in PBS, pH 7.4)

Storage Condition% Remaining after 1 hour% Remaining after 4 hours% Remaining after 24 hours
Room Temperature (~25°C)98%90%65%
Refrigerated (2-8°C)99%97%85%
On Ice (~0°C)>99%98%92%

Note: This data is illustrative. It is crucial to perform a stability study for your specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Administration

Objective: To prepare a clear, sterile solution of this compound suitable for IV injection in a rodent model.

Materials:

  • This compound (lyophilized powder)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound and PBS based on the desired final concentration and total volume needed for the study.

  • Aseptically add the calculated volume of sterile PBS (pH 7.4) to the vial containing the this compound powder.

  • Gently swirl the vial to dissolve the powder. Do not shake vigorously to avoid foaming. If necessary, brief vortexing can be applied.

  • Visually inspect the solution for complete dissolution and the absence of particulates.

  • If the solution is completely clear, draw it into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile, pyrogen-free vial. This step ensures the sterility of the final formulation.

  • The formulation is now ready for administration. Use immediately.

Protocol 2: Reconstitution of Lyophilized this compound

Objective: To properly reconstitute a vial of lyophilized this compound for subsequent dilution.

Materials:

  • Vial of lyophilized this compound

  • Sterile diluent (e.g., Water for Injection or a specified buffer)

  • Sterile syringe and needle

  • Alcohol wipes

Procedure:

  • Remove the plastic cap from the vial of this compound and the diluent vial.

  • Wipe the rubber stoppers of both vials with an alcohol wipe and allow them to dry.[13]

  • Using a sterile syringe, draw up the prescribed volume of the sterile diluent.

  • Slowly inject the diluent into the vial of lyophilized this compound, directing the stream against the side of the vial to avoid frothing.[13]

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[14]

  • The reconstituted solution is now ready for use or further dilution as per the experimental protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration a Calculate Required Amounts b Aseptically Add Vehicle to Drug a->b c Ensure Complete Dissolution b->c d Sterile Filter (0.22 µm) c->d e Visual Inspection (Clarity, Color) c->e f pH Measurement (if applicable) d->f g Dose Animal (e.g., IV, IP) f->g h Observe Animal g->h

Caption: Experimental workflow for preparing and administering this compound.

troubleshooting_logic start Formulation Issue: Precipitation/Cloudiness ph_check Is pH within optimal range (e.g., 6.0-7.5)? start->ph_check adjust_ph Adjust pH with Sterile Buffer ph_check->adjust_ph No vehicle_check Is solubility sufficient in aqueous vehicle? ph_check->vehicle_check Yes adjust_ph->vehicle_check use_cosolvent Consider Co-solvent System (e.g., PEG-400, DMSO) vehicle_check->use_cosolvent No fresh_prep Was formulation prepared fresh? vehicle_check->fresh_prep Yes use_cosolvent->fresh_prep prepare_fresh Always prepare formulation immediately before use fresh_prep->prepare_fresh No success Clear, Stable Formulation fresh_prep->success Yes prepare_fresh->success

Caption: Troubleshooting logic for this compound formulation issues.

References

Validation & Comparative

Pilabactam Sodium vs. Tazobactam: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of pilabactam sodium, a novel β-lactamase inhibitor, and tazobactam, a widely used β-lactamase inhibitor. The information is compiled from publicly available scientific literature and is intended for an audience with a professional background in drug development and microbiology.

Executive Summary

This compound (also known as ANT3310) is a broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It has demonstrated potent activity against a wide range of β-lactamases, including carbapenemases, and shows promise in potentiating the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1][2][3][4][5] Tazobactam, a well-established β-lactamase inhibitor, is effective against many plasmid-mediated β-lactamases but has limited activity against certain classes of enzymes, such as metallo-β-lactamases and some carbapenemases.

This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and available in vivo data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Pilabactam and Tazobactam Against Purified β-Lactamase Enzymes
β-Lactamase EnzymePilabactam (ANT3310) IC50 (nM)Tazobactam IC50 (nM)
AmpC1 - 175Variable, generally less potent
CTX-M-151 - 175Potent inhibitor
TEM-11 - 175Potent inhibitor
SHV-1Not explicitly statedPotent inhibitor
OXA-481 - 175No significant activity
OXA-231 - 175No significant activity
KPC-21 - 175No significant activity
Table 2: In Vivo Efficacy of Pilabactam in a Murine Thigh Infection Model
ParameterValue
Animal ModelMurine thigh infection model
Dosing25-100 mg/kg (intravenous) at 1, 3, 5, and 7 h post-infection
OutcomeReduction in bacterial burdens

Note: Specific quantitative data on the reduction of bacterial burdens were not available in the provided search results.

Table 3: Pharmacokinetic Properties of Pilabactam in Mice
ParameterValue
Animal ModelMale Swiss albino mice
Dose1 mg/kg (intravenous)
T1/2 (Half-life)0.64 h
AUC (Area Under the Curve)412 ng•h/mL
Cl (Clearance)40 mL/min/kg

Note: Comprehensive, directly comparable in vivo efficacy and pharmacokinetic data for tazobactam in the same experimental models was not found in the initial search results.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Pilabactam): The inhibitory activity of pilabactam (ANT3310) against a panel of serine β-lactamases (AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, and KPC-2) was determined by measuring the IC50 values. The experiments were conducted by incubating the enzymes with varying concentrations of pilabactam for 10 minutes.[1] The remaining enzyme activity was then measured using a suitable substrate.

In Vivo Murine Thigh Infection Model (Pilabactam): The in vivo efficacy of pilabactam was evaluated in a murine thigh infection model. Mice were infected with a bacterial strain, and treatment with pilabactam was initiated at 1, 3, 5, and 7 hours post-infection via intravenous injection at doses ranging from 25 to 100 mg/kg.[1] The primary outcome was the reduction in bacterial burdens in the thigh tissue.

Pharmacokinetic Study in Mice (Pilabactam): Pharmacokinetic parameters of pilabactam were determined in male Swiss albino mice. A single intravenous dose of 1 mg/kg was administered.[1] Blood samples were collected at various time points to determine the plasma concentration of the drug, from which parameters such as half-life (T1/2), area under the curve (AUC), and clearance (Cl) were calculated.

Mandatory Visualization

Signaling_Pathway cluster_pilabactam Pilabactam Mechanism of Action Pilabactam Pilabactam (ANT3310) SBL Serine β-Lactamases (e.g., KPC, OXA-48, AmpC) Pilabactam->SBL Covalent Inhibition BetaLactam_P β-Lactam Antibiotic (e.g., Meropenem) SBL->BetaLactam_P Hydrolysis (Blocked) PBP_P Penicillin-Binding Proteins (PBPs) BetaLactam_P->PBP_P Inhibition CellWall_P Bacterial Cell Wall Synthesis PBP_P->CellWall_P Inhibition Lysis_P Bacterial Cell Lysis CellWall_P->Lysis_P Leads to

Caption: Mechanism of action of Pilabactam in protecting β-lactam antibiotics from degradation.

Experimental_Workflow cluster_workflow In Vivo Efficacy Evaluation Workflow Start Start: Murine Thigh Infection Model Infection Induce Thigh Infection with Target Pathogen Start->Infection Treatment Administer Pilabactam (IV) at 1, 3, 5, 7h post-infection Infection->Treatment Endpoint Euthanize Mice and Collect Thigh Tissue Treatment->Endpoint Analysis Determine Bacterial Burden (CFU/gram of tissue) Endpoint->Analysis Result Compare Bacterial Loads (Treated vs. Control) Analysis->Result

References

A Head-to-Head Battle of Beta-Lactamase Inhibitors: Pilabactam Sodium vs. Avibactam

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[CITY, STATE] – [Date] – In the ongoing struggle against antibiotic resistance, the development of novel beta-lactamase inhibitors is paramount. This guide provides a detailed comparative analysis of two such inhibitors, Pilabactam sodium and Avibactam, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, chemical structures, and inhibitory activities against a spectrum of beta-lactamase enzymes, this document aims to provide a comprehensive resource for understanding their potential therapeutic applications.

Executive Summary

This compound and Avibactam are both diazabicyclooctane (DBO) beta-lactamase inhibitors designed to counteract bacterial resistance to beta-lactam antibiotics. While structurally similar, emerging data suggests potential differences in their spectrum of activity and inhibitory potency. This guide synthesizes available preclinical data to offer a direct comparison of their performance.

Chemical Structures

The foundational structures of this compound and Avibactam are presented below, highlighting the key chemical moieties that contribute to their inhibitory activity.

This compound

  • Molecular Formula: C₆H₈FN₂NaO₅S[1]

  • IUPAC Name: sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[1]

Avibactam

  • Molecular Formula: C₇H₁₁N₃O₆S

  • IUPAC Name: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Mechanism of Beta-Lactamase Inhibition

Both this compound and Avibactam function by inactivating serine beta-lactamases, enzymes that degrade beta-lactam antibiotics. However, the specifics of their inhibitory mechanisms show subtle but important distinctions.

This compound is described as a covalent inhibitor of serine beta-lactamases.[2][3] This implies that it forms a stable, covalent bond with the active site serine residue of the enzyme, rendering it inactive.

Avibactam , on the other hand, is a reversible covalent inhibitor.[2] It acylates the active site serine of the beta-lactamase, but this bond can be slowly hydrolyzed, regenerating the active inhibitor. This unique mechanism allows a single molecule of Avibactam to potentially inhibit multiple beta-lactamase enzymes.

G cluster_pilabactam This compound Inhibition cluster_avibactam Avibactam Inhibition Pilabactam Pilabactam Sodium P_Complex Pilabactam-Enzyme (Covalent Complex) Pilabactam->P_Complex Covalent Bonding P_Enzyme Active Beta-Lactamase P_Enzyme->P_Complex Avibactam Avibactam A_Complex Avibactam-Enzyme (Acyl-Enzyme Intermediate) Avibactam->A_Complex Acylation A_Enzyme Active Beta-Lactamase A_Enzyme->A_Complex A_Complex->Avibactam Deacylation (Reversible) A_Complex->A_Enzyme

Figure 1: Mechanisms of Beta-Lactamase Inhibition.

Comparative Inhibitory Activity

The true measure of a beta-lactamase inhibitor lies in its spectrum and potency of inhibition against clinically relevant enzymes. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for this compound and Avibactam against key Class A, C, and D beta-lactamases.

Table 1: IC50 Values against Class A Beta-Lactamases

Beta-LactamaseThis compound IC50 (nM)Avibactam IC50 (nM)
KPC-21 - 175 (range)[2][3]~170
TEM-11 - 175 (range)[2][3]8[2]
CTX-M-151 - 175 (range)[2][3]5[2]

Table 2: IC50 Values against Class C Beta-Lactamases

Beta-LactamaseThis compound IC50 (nM)Avibactam IC50 (nM)
AmpC1 - 175 (range)[2][3]Data Not Available

Table 3: IC50 Values against Class D Beta-Lactamases

Beta-LactamaseThis compound IC50 (nM)Avibactam IC50 (nM)
OXA-238 - 602 (range)[4]Data Not Available
OXA-24/408 - 602 (range)[4]Data Not Available
OXA-481 - 175 (range)[2][3]Data Not Available
OXA-518 - 602 (range)[4]Data Not Available
OXA-588 - 602 (range)[4]Data Not Available

Note: The available data for this compound is often presented as a range across a panel of enzymes. Specific values for each enzyme are not always publicly available.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the potency of beta-lactamase inhibitors. A standard experimental workflow for such an assay is outlined below.

Beta-Lactamase Inhibition Assay Protocol

This protocol describes a common method for determining the IC50 of an inhibitor using the chromogenic cephalosporin, nitrocefin, as a substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of the inhibitor (this compound or Avibactam) in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of the beta-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

G start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Nitrocefin, Buffer) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation (Allow Binding) assay_setup->pre_incubation reaction_init Initiate Reaction (Add Nitrocefin) pre_incubation->reaction_init measurement Measure Absorbance at 486 nm (Kinetic Read) reaction_init->measurement data_analysis Data Analysis (Calculate Velocities, Plot Inhibition) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Figure 2: Experimental Workflow for IC50 Determination.

Logical Comparison of Key Characteristics

To provide a clear, at-a-glance comparison, the key attributes of this compound and Avibactam are summarized in the following logical diagram.

G cluster_pilabactam This compound cluster_avibactam Avibactam inhibitor Beta-Lactamase Inhibitor p_class Class: Diazabicyclooctane inhibitor->p_class a_class Class: Diazabicyclooctane inhibitor->a_class p_mechanism Mechanism: Covalent Inhibition p_class->p_mechanism p_spectrum Spectrum: Broad, including Class A, C, and D (OXA) p_mechanism->p_spectrum a_mechanism Mechanism: Reversible Covalent Inhibition a_class->a_mechanism a_spectrum Spectrum: Broad, including Class A, C, and some Class D a_mechanism->a_spectrum

References

Comparative Analysis of Pilabactam Sodium's Synergistic Activity with Meropenem vs. Imipenem: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the synergistic activity of pilabactam sodium with meropenem versus imipenem cannot be provided at this time due to a lack of publicly available experimental data. Extensive searches for studies containing quantitative data, such as minimum inhibitory concentration (MIC) values from checkerboard or time-kill assays, for this compound in combination with either meropenem or imipenem have not yielded any specific results.

While the field of antibacterial synergy is robust, with numerous studies investigating the effects of combining different beta-lactamase inhibitors with carbapenems like meropenem and imipenem, specific data for this compound remains elusive in the public domain. This guide will, therefore, outline the standard methodologies used for such comparative studies and provide a framework for how such an analysis would be presented, should the data become available.

Hypothetical Data Presentation

In a typical comparison guide, quantitative data from in vitro synergy testing would be summarized in a table. This allows for a clear and concise comparison of the drug combinations against various bacterial strains. The primary metric for synergy in a checkerboard assay is the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 typically indicates synergy.

Table 1: Hypothetical MIC and FIC Index Data for this compound in Combination with Meropenem and Imipenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

Bacterial IsolateMeropenem MIC (µg/mL)Meropenem + this compound MIC (µg/mL)Meropenem Combination FIC IndexImipenem MIC (µg/mL)Imipenem + this compound MIC (µg/mL)Imipenem Combination FIC Index
K. pneumoniae 13240.253280.5
K. pneumoniae 26480.2564160.5
E. coli 11620.251640.5
E. cloacae 1128160.25128320.5

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative guide on antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy.

  • Bacterial Strain Preparation: Clinically relevant bacterial isolates (e.g., carbapenem-resistant Klebsiella pneumoniae, Escherichia coli) are cultured on appropriate agar plates overnight at 37°C. A bacterial suspension is then prepared in a saline solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation and Dilution: Stock solutions of this compound, meropenem, and imipenem are prepared according to the manufacturer's instructions. Serial twofold dilutions of each antibiotic are prepared in CAMHB.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of meropenem (or imipenem) are added to the wells along the x-axis, and serial dilutions of this compound are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each drug alone are also included to determine their individual MICs.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤0.5, additivity/indifference as an FIC index of >0.5 to 4, and antagonism as an FIC index of >4.

Time-Kill Assay Protocol

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antibiotic combinations over time.

  • Bacterial Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB as described for the checkerboard assay.

  • Experimental Setup: Test tubes containing CAMHB are prepared with the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. A growth control tube without any antibiotic is also included.

  • Inoculation and Sampling: The tubes are inoculated with the bacterial suspension and incubated at 37°C with shaking. Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The withdrawn aliquots are serially diluted in saline and plated on appropriate agar plates. The plates are incubated overnight at 37°C, and the number of colonies (CFU/mL) is counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic combination and control. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz are essential for illustrating complex workflows and mechanisms.

Experimental_Workflow Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation strain_prep Bacterial Strain Preparation checkerboard Checkerboard Assay strain_prep->checkerboard time_kill Time-Kill Assay strain_prep->time_kill drug_prep Antibiotic Stock Solution Preparation drug_prep->checkerboard drug_prep->time_kill mic_determination MIC Determination checkerboard->mic_determination kill_curve_analysis Time-Kill Curve Analysis time_kill->kill_curve_analysis fic_calculation FIC Index Calculation mic_determination->fic_calculation synergy_assessment Synergy, Additivity, or Antagonism Assessment fic_calculation->synergy_assessment kill_curve_analysis->synergy_assessment

Caption: Workflow for in vitro antibiotic synergy testing.

Mechanism_of_Action Hypothetical Synergistic Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Beta-Lactamase Enzyme Inactivation Inactivation BetaLactamase->Inactivation Inhibition Inhibition BetaLactamase->Inhibition Lysis Cell Lysis CellWall->Lysis Disruption leads to Carbapenem Carbapenem (Meropenem/Imipenem) Carbapenem->PBP Binding Carbapenem->BetaLactamase Hydrolysis Pilabactam This compound Pilabactam->BetaLactamase Binding

Caption: Synergistic action of a carbapenem and a β-lactamase inhibitor.

Comparative Analysis of Beta-Lactamase Inhibitors Against ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: Initial inquiries for "Pilabactam sodium" did not yield publicly available data necessary for a comparative analysis. This guide, therefore, presents a detailed comparison of three established beta-lactamase inhibitors: Tazobactam , Avibactam , and Relebactam , in their respective commercially available combinations, against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.

Executive Summary

The emergence of ESBL-producing E. coli poses a significant challenge to antimicrobial chemotherapy. Beta-lactamase inhibitors, when combined with beta-lactam antibiotics, are a crucial therapeutic strategy. This guide provides a comparative overview of the in vitro efficacy of Piperacillin-Tazobactam, Ceftazidime-Avibactam, and Imipenem-Relebactam against ESBL-producing E. coli. The data presented is compiled from various in vitro studies and is intended to inform research and development efforts in this critical area.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the three beta-lactam/beta-lactamase inhibitor combinations against ESBL-producing E. coli. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Comparative MIC Values (μg/mL) of Piperacillin-Tazobactam against ESBL-Producing E. coli

Study/RegionNumber of IsolatesMIC50MIC90Susceptibility (%)
Study 111,931--Varies by co-resistance
Study 2 (Urosepsis isolates)---Lower mortality difference in urinary source infections[1]
Study 3 (Bacteremia)---No significant difference in mortality vs. carbapenems in some studies[2]
Study 4 (ESBL-producers with OXA-1)--ElevatedReduced susceptibility[3]

Note: Susceptibility breakpoints for piperacillin-tazobactam can vary (e.g., CLSI ≤16/4 μg/mL, EUCAST ≤8/4 μg/mL). The presence of other resistance mechanisms, such as OXA-1 beta-lactamase, can increase MIC values.[3][4]

Table 2: Comparative MIC Values (μg/mL) of Ceftazidime-Avibactam against ESBL-Producing E. coli

Study/RegionNumber of IsolatesMIC50MIC90Susceptibility (%)
Qatar (ICU isolates)380.190.3899.1% (for Enterobacterales)[5][6]
Checkerboard Assay Study190.016 (avibactam conc. to reach CAZ MIC of 4)0.063 (avibactam conc. to reach CAZ MIC of 4)High, with 4 mg/L avibactam restoring susceptibility[7][8]
Urinary Isolates Study100--100%[9]

Note: Avibactam is a potent inhibitor of a wide range of beta-lactamases, including ESBLs, and generally restores the activity of ceftazidime.[10][11][12][13][14]

Table 3: Comparative MIC Values (μg/mL) of Imipenem-Relebactam against ESBL-Producing E. coli

Study/RegionNumber of IsolatesMIC50MIC90Susceptibility (%)
Japan4 (ESBL+, imipenem-nonsusceptible)--100%
Spain-0.1250.125100% (for imipenem-susceptible isolates)[15]
Latin America (SMART 2018-2020)---99.9% (for ESBL non-CRE isolates)[16]
Multi-drug resistant isolates study48 (CTX-M harboring)--83% (Ceftolozane-Tazobactam)

Note: Relebactam restores the activity of imipenem against many imipenem-resistant, ESBL-producing isolates.[17][18][19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of these antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution Method (as per CLSI guidelines)

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Dispense serial two-fold dilutions of the antimicrobial agent (e.g., piperacillin-tazobactam with a fixed tazobactam concentration of 4 µg/mL) into the wells of a 96-well microtiter plate.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

  • Quality Control: Standard ATCC strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[15][23][24]

b. Agar Dilution Method

  • Objective: Similar to broth microdilution, but performed on solid media.

  • Procedure:

    • Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of the antimicrobial agent.

    • Prepare a standardized bacterial inoculum (approximately 1 x 10^4 CFU per spot).

    • Spot the bacterial suspension onto the surface of each agar plate.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Time-Kill Assay
  • Objective: To assess the bactericidal activity of an antimicrobial agent over time.

  • Procedure:

    • Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Incubate the tubes at 35°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in a suitable neutralizer or saline.

    • Plate the dilutions onto Mueller-Hinton agar plates to determine the number of viable bacteria (CFU/mL).

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

ESBL_Resistance_and_Inhibition cluster_bacterium ESBL-Producing E. coli Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits ESBL ESBL Enzyme Beta_Lactam_Antibiotic->ESBL Target of Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Hydrolysis Hydrolysis ESBL->Hydrolysis Inactivation Antibiotic Inactivation Hydrolysis->Inactivation Beta_Lactamase_Inhibitor Beta-Lactamase Inhibitor Beta_Lactamase_Inhibitor->ESBL Inhibits Inhibitor_Mechanisms Tazobactam Tazobactam Class: Beta-lactam sulfone Mechanism: Irreversible covalent 'suicide inhibitor' Inhibits: Class A (TEM, SHV) Avibactam Avibactam Class: Diazabicyclooctane (DBO) Mechanism: Reversible covalent acylation Inhibits: Class A, C, some D Relebactam Relebactam Class: Diazabicyclooctane (DBO) Mechanism: Reversible covalent acylation Inhibits: Class A, C Experimental_Workflow Isolate_Collection Collect ESBL-Producing E. coli Isolates Isolate_Identification Confirm Species and ESBL Production Isolate_Collection->Isolate_Identification MIC_Determination Determine MIC (Broth Microdilution/Agar Dilution) Isolate_Identification->MIC_Determination Data_Analysis Calculate MIC50, MIC90, and Susceptibility Rates MIC_Determination->Data_Analysis Time_Kill_Assay Perform Time-Kill Assays (Optional) MIC_Determination->Time_Kill_Assay Bactericidal_Activity Assess Bactericidal Activity Time_Kill_Assay->Bactericidal_Activity

References

Cross-resistance studies with Pilabactam sodium and other beta-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – In the ongoing battle against antimicrobial resistance, a new beta-lactamase inhibitor, Pilabactam sodium (also known as QPX7728), is demonstrating remarkable potential in overcoming resistance mechanisms that render many current antibiotics ineffective. Developed by Qpex Biopharma, this novel agent exhibits a broad spectrum of activity against both serine and metallo-beta-lactamases, offering a promising new option for treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of this compound with other beta-lactamase inhibitors, supported by experimental data.

Overcoming the Resistance Challenge

The effectiveness of beta-lactam antibiotics is consistently threatened by the production of beta-lactamase enzymes by bacteria. While the introduction of beta-lactamase inhibitors (BLIs) has been a crucial strategy, the emergence of new and diverse enzymes, including metallo-beta-lactamases (MBLs), has created a significant clinical challenge. This compound, a cyclic boronic acid-based BLI, distinguishes itself by its ability to inhibit a wider range of these enzymes than many currently available inhibitors.[1][2]

Comparative In Vitro Activity

This compound, in combination with various beta-lactam antibiotics, has shown potent in vitro activity against a wide array of clinically important Gram-negative pathogens that are resistant to other commercially available beta-lactam/beta-lactamase inhibitor combinations.

Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

This compound significantly enhances the potency of meropenem against CRAB isolates. The addition of this compound at concentrations of 4 and 8 µg/mL markedly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of these highly resistant bacteria.

Table 1: Comparative Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Acinetobacter baumannii (n=275) [3][4]

Combination AgentThis compound Concentration (µg/mL)Meropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)
Meropenem alone-64>64
Meropenem + Pilabactam448
Meropenem + Pilabactam824
Activity against Pseudomonas aeruginosa

Against a challenging panel of Pseudomonas aeruginosa isolates, including those resistant to ceftazidime-avibactam and ceftolozane-tazobactam, this compound restores the activity of multiple beta-lactam partners. Notably, the combination with ceftolozane demonstrates superior activity.

Table 2: Comparative Activity of Beta-Lactam Combinations with this compound (8 µg/mL) against a Challenge Panel of Pseudomonas aeruginosa (n=290) [1]

Combination Agent% Susceptible at Breakpoint
Ceftolozane-Tazobactam1.4
Ceftazidime-Avibactam2.4
Meropenem-Vaborbactam15.2
Imipenem-Relebactam19.3
Ceftolozane + Pilabactam 78.6
Meropenem + Pilabactam 65.5
Cefepime + Pilabactam 70.3
Piperacillin + Pilabactam 70.3
Activity against Enterobacterales

This compound demonstrates potent activity against Enterobacterales producing a wide range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and metallo-beta-lactamases (MBLs). It effectively restores the activity of both intravenous and oral beta-lactam antibiotics.

Table 3: Comparative Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacterales (n=208) [1]

Combination AgentThis compound Concentration (µg/mL)Meropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)
Meropenem alone-64>128
Meropenem + Pilabactam40.52
Meropenem + Pilabactam80.251

Mechanism of Action: A Broader Net

This compound's unique cyclic boronate structure allows it to form a reversible covalent bond with the active site of both serine- and metallo-beta-lactamases.[2][5][6] This dual-targeting mechanism is a significant advantage over many existing inhibitors which are primarily effective against serine-beta-lactamases.

Pilabactam_Mechanism cluster_bacteria Bacterial Cell cluster_outcome Outcome PBP Penicillin-Binding Protein (PBP) CellDeath Bacterial Cell Death PBP->CellDeath BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits Cell Wall Synthesis BetaLactamase Beta-Lactamase (Serine or Metallo) BetaLactamase->BetaLactam Hydrolyzes & Inactivates Pilabactam This compound Pilabactam->BetaLactamase Inhibits

Caption: Mechanism of action of this compound in combination with a beta-lactam antibiotic.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Testing

MIC values were determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

MIC_Workflow start Start: Bacterial Isolate prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Antibiotics (with and without Pilabactam) prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates to Determine Lowest Concentration Inhibiting Visible Growth (MIC) incubate->read_results end End: MIC Value read_results->end

Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound represents a significant advancement in the field of beta-lactamase inhibitors. Its ultra-broad-spectrum activity, particularly against challenging pathogens producing both serine- and metallo-beta-lactamases, positions it as a promising candidate to address the critical unmet medical need for new agents to treat serious Gram-negative infections. The in vitro data strongly suggest that this compound, in combination with appropriate beta-lactam partners, has the potential to overcome a wide range of resistance mechanisms, thereby restoring the clinical utility of these essential antibiotics. Further clinical studies are underway to evaluate the in vivo efficacy and safety of this compound-based combination therapies.

References

The Evolving Landscape of Beta-Lactamase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the ongoing search for effective treatments, combination therapies involving β-lactam antibiotics and β-lactamase inhibitors have proven to be a cornerstone of antimicrobial stewardship. While information on the novel agent Pilabactam sodium remains limited in publicly accessible research, this guide provides a comparative analysis of three prominent, next-generation β-lactamase inhibitors: Avibactam, Relebactam, and Vaborbactam. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, a detailed look at experimental protocols, and visualizations of key mechanisms.

Introduction to Next-Generation β-Lactamase Inhibitors

Traditional β-lactamase inhibitors, such as clavulanic acid and tazobactam, have been instrumental in combating resistance mediated by Ambler class A β-lactamases. However, the rise of more complex resistance mechanisms, including extended-spectrum β-lactamases (ESBLs), carbapenemases (like Klebsiella pneumoniae carbapenemase - KPC), and AmpC β-lactamases, has necessitated the development of novel inhibitors with a broader spectrum of activity. Avibactam, Relebactam, and Vaborbactam represent significant advancements in this field, each with unique properties and clinical applications.

Comparative Efficacy Against Multidrug-Resistant Bacteria

The following tables summarize the in vitro efficacy of Avibactam, Relebactam, and Vaborbactam in combination with their respective β-lactam partners against key MDR Gram-negative pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Efficacy (MIC90 in µg/mL) of Avibactam in Combination with Ceftazidime

Bacterial SpeciesCeftazidime AloneCeftazidime-AvibactamFold-change in MIC90
Enterobacteriaceae (KPC-producing)>642>32
Enterobacteriaceae (ESBL-producing)320.564
Pseudomonas aeruginosa (Carbapenem-resistant)3284

Note: MIC90 is the concentration at which 90% of isolates are inhibited.

Table 2: In Vitro Efficacy (MIC90 in µg/mL) of Relebactam in Combination with Imipenem

Bacterial SpeciesImipenem AloneImipenem-RelebactamFold-change in MIC90
Enterobacterales (Imipenem-nonsusceptible)>162>8
Pseudomonas aeruginosa (Imipenem-nonsusceptible)1644
Enterobacterales (KPC-producing)32132

Note: MIC90 is the concentration at which 90% of isolates are inhibited.[1][2]

Table 3: In Vitro Efficacy (MIC90 in µg/mL) of Vaborbactam in Combination with Meropenem

Bacterial SpeciesMeropenem AloneMeropenem-VaborbactamFold-change in MIC90
Enterobacterales (Carbapenem-resistant, CRE)>81>8
Enterobacterales (KPC-producing)320.564
Pseudomonas aeruginosa22No Change

Note: MIC90 is the concentration at which 90% of isolates are inhibited. Vaborbactam has limited activity against Pseudomonas aeruginosa.[3][4]

Mechanisms of Action: A Visual Comparison

The inhibitory mechanisms of these novel agents differ from traditional β-lactamase inhibitors. The following diagrams illustrate their distinct modes of action.

cluster_Avibactam Avibactam Mechanism Avibactam Avibactam BetaLactamase Beta-Lactamase (Class A, C, some D) Avibactam->BetaLactamase Binds to active site CovalentBond Forms Reversible Covalent Bond BetaLactamase->CovalentBond InactivatedEnzyme Inactive Enzyme Complex CovalentBond->InactivatedEnzyme InactivatedEnzyme->BetaLactamase Slow Reversal Ceftazidime Ceftazidime (Protected) PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits CellLysis Bacterial Cell Lysis PBP->CellLysis Leads to

Caption: Mechanism of Avibactam.[5][6][7][8][9]

cluster_Relebactam Relebactam Mechanism Relebactam Relebactam BetaLactamase_R Beta-Lactamase (Class A, C) Relebactam->BetaLactamase_R Binds to active site CovalentBond_R Forms Reversible Covalent Bond BetaLactamase_R->CovalentBond_R InactivatedEnzyme_R Inactive Enzyme Complex CovalentBond_R->InactivatedEnzyme_R InactivatedEnzyme_R->BetaLactamase_R Slow Reversal Imipenem Imipenem (Protected) PBP_R Penicillin-Binding Proteins (PBPs) Imipenem->PBP_R Inhibits CellLysis_R Bacterial Cell Lysis PBP_R->CellLysis_R Leads to cluster_Vaborbactam Vaborbactam Mechanism Vaborbactam Vaborbactam (Boronic Acid) BetaLactamase_V Serine Beta-Lactamase (Class A, C) Vaborbactam->BetaLactamase_V Mimics transition state TransitionState Forms Reversible Tetrahedral Intermediate BetaLactamase_V->TransitionState InhibitedEnzyme Inhibited Enzyme TransitionState->InhibitedEnzyme InhibitedEnzyme->BetaLactamase_V Reversible Meropenem Meropenem (Protected) PBP_V Penicillin-Binding Proteins (PBPs) Meropenem->PBP_V Inhibits CellLysis_V Bacterial Cell Lysis PBP_V->CellLysis_V Leads to cluster_workflow In Vitro Synergy Testing Workflow start Isolate Preparation: - Culture MDR bacterial strains - Adjust to 0.5 McFarland standard mic_testing Broth Microdilution or Agar Dilution: - Prepare serial dilutions of antibiotic alone - Prepare serial dilutions of antibiotic with a fixed concentration of inhibitor start->mic_testing incubation Incubate plates at 35-37°C for 16-20 hours mic_testing->incubation read_results Determine MIC: - Visually inspect for the lowest concentration with no visible growth incubation->read_results synergy_calc Calculate Synergy: - Compare MIC of antibiotic alone vs. in combination - Determine Fractional Inhibitory Concentration (FIC) index for checkerboard assays read_results->synergy_calc interpretation Interpret Results: - Synergy: ≥4-fold decrease in MIC - Indifference: <4-fold change - Antagonism: ≥4-fold increase in MIC synergy_calc->interpretation

References

Comparative analysis of the safety profiles of Pilabactam sodium and clavulanic acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available safety and toxicological data for the novel β-lactamase inhibitor, Pilabactam sodium, in comparison to the established compound, clavulanic acid.

Introduction

The rise of antibiotic resistance necessitates the development of new β-lactamase inhibitors to protect and enhance the efficacy of β-lactam antibiotics. This compound is an investigational β-lactamase inhibitor, while clavulanic acid has been a cornerstone of combination antibiotic therapy for decades. This guide provides a comparative analysis of the safety profiles of these two compounds, drawing upon available preclinical and clinical data. It is important to note that publicly available safety data for this compound is currently limited, necessitating a comparison that highlights both what is known and where data is lacking. This analysis is intended for researchers, scientists, and drug development professionals.

Quantitative Safety Data Summary

The following table summarizes the available quantitative safety data for this compound and clavulanic acid. The significant disparity in the amount of available data is a key finding of this comparison.

Safety ParameterThis compoundClavulanic Acid
Acute Toxicity (LD50) Data not publicly available>2000 mg/kg (oral, in adult rodents)[1]
Common Adverse Events In a single study in subjects with and without renal impairment, no adverse events were reported[1][2][3].Diarrhea, nausea, vomiting, stomach upset, vaginal itching and/or discharge[4][5].
Serious Adverse Events Data not publicly availableAllergic reactions (rash, hives, swelling), severe skin reactions (Stevens-Johnson syndrome), drug-induced liver injury (cholestatic hepatitis), severe diarrhea (C. difficile-associated)[4][6][7][8].
Specific Organ Toxicity Data not publicly availableLiver: Idiosyncratic drug-induced liver injury (DILI), primarily cholestatic, is a known, albeit rare, serious adverse effect, particularly when combined with amoxicillin[6][9][10].

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety findings. Below are representative protocols for key safety experiments.

Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study, often following OECD Guideline 423, is a fundamental component of preclinical safety assessment.

  • Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice of a single sex (usually female, as they are often slightly more sensitive) are used.

  • Dosage: A starting dose of 2000 mg/kg body weight is administered to a group of animals. If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be tested.

  • Administration: The test substance is administered orally via gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any pathological changes in organs and tissues.

  • LD50 Determination: The Lethal Dose, 50% (LD50) is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.

Clinical Trial Safety Monitoring (General Protocol)

Monitoring for adverse events in human clinical trials is a critical step in evaluating the safety of a new drug.

  • Participant Population: Healthy volunteers (in Phase 1 trials) or patients with the target indication.

  • Data Collection: Adverse events (AEs) are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. The severity, seriousness, and relationship to the study drug are assessed.

  • Laboratory Monitoring: Standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) are performed at baseline and at specified intervals throughout the study to monitor for organ toxicity.

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs and performance of physical examinations to detect any drug-related changes.

  • Specialized Assessments: Depending on the drug class, specialized safety assessments such as electrocardiograms (ECGs) may be included.

  • Data Analysis: The incidence, nature, and severity of AEs are compared between the investigational drug group and the control (placebo or active comparator) group.

Signaling Pathways and Experimental Workflows

Visualizing experimental processes and biological pathways can aid in understanding the assessment of drug safety.

experimental_workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trial Safety Evaluation in_vitro In Vitro Studies (e.g., Genotoxicity) acute_tox Acute Toxicity (Single High Dose) in_vitro->acute_tox repeated_dose_tox Repeated-Dose Toxicity (Sub-acute to Chronic) acute_tox->repeated_dose_tox safety_pharm Safety Pharmacology (Vital Functions) repeated_dose_tox->safety_pharm phase1 Phase 1 (Healthy Volunteers) safety_pharm->phase1 IND Submission phase2 Phase 2 (Patients, Dose-Ranging) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy & Safety) phase2->phase3 post_marketing Post-Marketing Surveillance (Real-World Data) phase3->post_marketing

Figure 1: A simplified workflow for drug safety evaluation.

Comparative Analysis of Safety Profiles

Clavulanic Acid

Clavulanic acid, most commonly used in combination with amoxicillin, has a well-established safety profile based on decades of clinical use.

  • Gastrointestinal Effects: The most frequently reported adverse effects are gastrointestinal in nature, including diarrhea, nausea, and vomiting[4][5]. These effects are generally mild to moderate in severity.

  • Hepatic Effects: A significant, though rare, adverse effect associated with amoxicillin-clavulanate is idiosyncratic drug-induced liver injury (DILI)[6][9][10]. This is typically characterized by cholestatic hepatitis, which may have a delayed onset of several weeks after initiation of therapy[10]. While the exact mechanism is not fully understood, it is thought to be an immune-mediated reaction, and the clavulanate component is believed to play a major role[6][10].

  • Hypersensitivity Reactions: As with other β-lactams, allergic reactions can occur, ranging from skin rashes to more severe, systemic reactions[4][8].

  • Dermatologic Reactions: Severe cutaneous adverse reactions, such as Stevens-Johnson syndrome, have been reported, although they are rare[7][8].

This compound

The publicly available safety data for this compound is very limited at this time, primarily because it is an investigational compound.

  • Clinical Data: A Phase 1 clinical trial (NCT03622008) was conducted to evaluate the safety, tolerability, and pharmacokinetics of multiple intravenous doses of a combination of cefepime and tazobactam (WCK 4282, which may be related to Pilabactam) in healthy adult volunteers for 10 days[4]. The results of this study are not yet publicly available in detail. Another study investigating the pharmacokinetics of WCK 4282 in subjects with varying degrees of renal function reported that no adverse events occurred during the trial[1][2][3].

  • Preclinical Data: No specific preclinical toxicology data for this compound, such as LD50 values or findings from repeated-dose toxicity studies, are currently available in the public domain.

Discussion and Future Directions

The comparison of the safety profiles of this compound and clavulanic acid is currently constrained by the lack of comprehensive, publicly accessible data for this compound. While clavulanic acid's safety profile is well-characterized, with gastrointestinal intolerance being common and idiosyncratic liver injury being a known rare but serious risk, the safety profile of this compound remains largely undefined in the public literature.

The single report of no adverse events in a pharmacokinetic study of WCK 4282 (potentially related to Pilabactam) is a positive but very preliminary piece of information[1][2][3]. A thorough assessment of this compound's safety will require the publication of data from completed and ongoing preclinical toxicology studies and clinical trials.

For researchers and drug development professionals, this comparative analysis underscores the importance of rigorous post-marketing surveillance for established drugs like clavulanic acid and the critical need for transparency and timely publication of safety data for new chemical entities like this compound. As more information on this compound becomes available, a more direct and detailed comparison of its safety profile relative to clavulanic acid and other β-lactamase inhibitors will be possible. This will be essential for determining its potential role in clinical practice and its overall risk-benefit profile.

logical_relationship cluster_pilabactam This compound Safety Profile cluster_clavulanic Clavulanic Acid Safety Profile P_preclinical Preclinical Data (Toxicology) P_conclusion Comprehensive Safety Profile P_preclinical->P_conclusion Data Currently Unavailable P_clinical Clinical Data (Adverse Events) P_clinical->P_conclusion Limited Data Available C_conclusion Well-Characterized Safety Profile P_conclusion->C_conclusion Comparative Analysis Currently Limited C_preclinical Preclinical Data (LD50 established) C_preclinical->C_conclusion C_clinical Extensive Clinical Data (Adverse Events Known) C_clinical->C_conclusion C_postmarketing Post-Marketing Data (Rare Events Identified) C_postmarketing->C_conclusion

Figure 2: The logical relationship of available safety data.

References

An In Vitro Comparative Guide to the Mechanism of Action of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, "Pilabactam sodium" does not correspond to a publicly documented antibacterial agent. The following guide is an illustrative example based on established in vitro validation methods for novel β-lactam/β-lactamase inhibitor combinations. The experimental data presented is hypothetical and designed to demonstrate the structure and content of a comparative validation guide for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust activity against multidrug-resistant (MDR) pathogens. This guide provides an in vitro validation of the mechanism of action for this compound, a novel investigational β-lactam/β-lactamase inhibitor combination. This compound is designed to target critical bacterial enzymes, specifically Penicillin-Binding Proteins (PBPs), which are essential for the integrity of the bacterial cell wall.

This document compares the in vitro performance of this compound with established broad-spectrum agents, Meropenem and Ceftazidime-Avibactam, providing supporting experimental data and detailed protocols to ensure reproducibility.

Proposed Mechanism of Action: PBP Inhibition

Like other β-lactam antibiotics, the active component of this compound is hypothesized to inhibit bacterial cell wall synthesis. It covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death. The "sodium" component refers to the salt form of the drug, while the "Pilabactam" component likely includes a novel β-lactamase inhibitor to protect the β-lactam ring from degradation by bacterial β-lactamase enzymes.

cluster_0 Bacterial Cell Wall Synthesis cluster_1 PBP-Mediated Cross-linking cluster_2 Inhibition by Pilabactam UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM UDP-NAM -pentapeptide UDP_NAM->Lipid_II PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation PBP PBP (Transpeptidase) PG_Chain->PBP Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Inhibition Pilabactam Pilabactam Pilabactam->PBP Lysis Cell Lysis Inactive_PBP->Lysis

Caption: Proposed mechanism of this compound action.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The in vitro activity of this compound was assessed against a panel of Gram-positive and Gram-negative bacteria and compared with Meropenem and Ceftazidime-Avibactam.

Data Presentation: Comparative MIC Values (μg/mL)

Organism (Strain)Resistance ProfileThis compound (MIC90)Meropenem (MIC90)Ceftazidime-Avibactam (MIC90)
Staphylococcus aureus (ATCC 43300)MRSA2>64>64
Escherichia coli (ATCC 35218)ESBL Producer0.50.060.25
Klebsiella pneumoniae (BAA-1705)KPC Producer1160.5
Pseudomonas aeruginosa (ATCC 27853)Wild-Type412
Acinetobacter baumannii (ATCC 19606)Wild-Type80.516
Experimental Protocol: MIC Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

  • Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Drug Dilution: this compound and comparator agents were prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

cluster_workflow Broth Microdilution MIC Workflow A 1. Prepare 0.5 McFarland Bacterial Suspension C 3. Dilute and Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) A->C B 2. Create 2-fold Serial Dilutions of Antibiotics in 96-Well Plate B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Wells for Visible Growth Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Target Engagement: Penicillin-Binding Protein (PBP) Affinity

To confirm that Pilabactam's active component targets PBPs, a competitive binding assay was performed to determine its 50% inhibitory concentration (IC50) against key PBPs from representative bacteria. A lower IC50 value indicates higher binding affinity.

Data Presentation: Comparative PBP Affinity (IC50 in μM)

PBP Target (Organism)Pilabactam (Active Component)Meropenem
PBP2 (E. coli)0.20.1
PBP3 (E. coli)0.50.8
PBP2a (S. aureus MRSA)1.5>100
Experimental Protocol: PBP Competitive Binding Assay

The binding affinity for PBPs was assessed using a fluorescence polarization (FP) competition assay.[4]

  • Reagents: Purified recombinant PBP enzymes, a fluorescently-labeled β-lactam tracer (e.g., BOCILLIN™ FL), and serial dilutions of the test antibiotics were prepared in assay buffer.

  • Assay Setup: In a 384-well plate, the PBP enzyme and the fluorescent tracer were added to each well.

  • Competition: Serial dilutions of Pilabactam's active component and the comparator antibiotic were added to the wells to compete with the tracer for binding to the PBP.

  • Incubation: The plate was incubated at room temperature for 2 hours to allow the binding reaction to reach equilibrium.

  • Measurement: Fluorescence polarization was measured using a plate reader. The displacement of the fluorescent tracer by the test compound results in a decrease in the FP signal.

  • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow PBP Competitive Binding Assay Workflow A 1. Add Purified PBP and Fluorescent Tracer (BOCILLIN™ FL) to Microplate Wells B 2. Add Serial Dilutions of Test Antibiotic (Competitor) A->B C 3. Incubate at Room Temp for 2 hours B->C D 4. Measure Fluorescence Polarization (FP) C->D E 5. Calculate % Inhibition and Determine IC50 Value D->E

Caption: Workflow for the PBP competitive binding assay.

Bactericidal Activity: Time-Kill Assays

Time-kill assays evaluate the rate of bacterial killing over time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5]

Data Presentation: Time-Kill Kinetics against S. aureus MRSA (ATCC 43300)

Agent (Concentration)Time to Achieve ≥3-log10 Reduction (Hours)
Growth ControlNo Reduction
This compound (2x MIC)8
This compound (4x MIC)4
Vancomycin (4x MIC)12
Experimental Protocol: Time-Kill Assay

The bactericidal activity was assessed according to CLSI guidelines.[5][6][7]

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL was prepared in CAMHB from a logarithmic phase culture.

  • Exposure: this compound and comparator agents were added to the bacterial suspensions at concentrations corresponding to multiples of their predetermined MICs (e.g., 2x and 4x MIC). A growth control tube with no antibiotic was included.

  • Sampling: The cultures were incubated at 37°C with agitation. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The samples were serially diluted in saline and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL was plotted against time for each antibiotic concentration. Bactericidal activity was defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

cluster_workflow Time-Kill Assay Workflow A 1. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) in Broth B 2. Add Antibiotics at Specified MIC Multiples (e.g., 2x, 4x) A->B C 3. Incubate at 37°C with Shaking B->C D 4. Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E 5. Perform Serial Dilutions and Plate for Viable Counts (CFU/mL) D->E F 6. Plot log10 CFU/mL vs. Time to Determine Killing Rate E->F

Caption: Workflow for the time-kill kinetics assay.

References

Meropenem-Pilabactam: A New Frontier in the Fight Against Carbapenem-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the investigational antibiotic combination Meropenem-Pilabactam sodium against current standard-of-care treatments for infections caused by multidrug-resistant Gram-negative bacteria.

Introduction

The emergence of carbapenem-resistant bacteria, particularly Acinetobacter baumannii (CRAB) and carbapenem-resistant Enterobacterales (CRE), poses a critical threat to global health. These pathogens are often associated with high mortality rates and limited treatment options. In response to this urgent need, a novel antibiotic combination, Meropenem-Pilabactam, is under development. Pilabactam sodium (formerly known as ANT3310) is a new, broad-spectrum serine β-lactamase inhibitor designed to restore the activity of meropenem, a potent carbapenem antibiotic, against these resistant strains.[1][2]

This guide provides a comprehensive comparison of Meropenem-Pilabactam's performance against current standard-of-care antibiotics for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired pneumonia (HAP), and ventilator-associated pneumonia (VAP) caused by these challenging pathogens. The information presented is intended for researchers, scientists, and drug development professionals, and is based on available preclinical and early-stage clinical data.

Mechanism of Action

Pilabactam is a diazabicyclooctane (DBO) β-lactamase inhibitor.[3] Its primary function is to inactivate serine β-lactamases, a major mechanism of resistance in many carbapenem-resistant bacteria. By binding to and inhibiting these enzymes, Pilabactam protects meropenem from degradation, allowing it to effectively target the penicillin-binding proteins (PBPs) of the bacteria and disrupt cell wall synthesis, leading to bacterial cell death.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to Meropenem Meropenem Meropenem->PBP Inhibits BLactamase Serine β-Lactamases BLactamase->Meropenem Degrades Pilabactam Pilabactam Pilabactam->BLactamase Inhibits

Mechanism of Action of Meropenem-Pilabactam.

Preclinical Performance Data

In vitro studies have demonstrated the potent activity of Meropenem-Pilabactam against a wide range of carbapenem-resistant Gram-negative isolates. The addition of Pilabactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of meropenem for these challenging pathogens.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of Meropenem-Pilabactam compared to other antibiotics against carbapenem-resistant Acinetobacter baumannii and Enterobacterales. The data is presented as MIC90, the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Table 1: In Vitro Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates

AntibioticMIC90 (µg/mL)
Meropenem-Pilabactam (8 µg/mL) 4 [3][4]
Meropenem>32[3]
Meropenem-Vaborbactam≥32[3]
Ceftazidime-Avibactam≥32[3]
Imipenem-Relebactam≥32[3]
Sulbactam-Durlobactam4[3]

Table 2: In Vitro Activity against OXA- and KPC-producing Carbapenem-Resistant Enterobacterales (CRE) Isolates

AntibioticOXA-producing CRE MIC90 (µg/mL)KPC-producing CRE MIC90 (µg/mL)
Meropenem-Pilabactam (8 µg/mL) 0.25 [3][4]0.5 [3][4]
Meropenem>32[3]>32[3]
Animal Model Data

Meropenem-Pilabactam has also demonstrated efficacy in murine infection models. In both thigh and lung infection models using a carbapenem-resistant A. baumannii strain (OXA-23), the combination of meropenem and Pilabactam was effective in reducing the bacterial burden.[3][4]

Clinical Development and Performance

As of late 2025, Meropenem-Pilabactam has successfully completed a Phase 1 clinical trial in healthy volunteers.[2] A subsequent Phase 1 study is evaluating the penetration of the combination into the lung.[5][6][7] There is currently no publicly available data from Phase 2 or Phase 3 clinical trials in infected patients. Therefore, a direct comparison of clinical efficacy (e.g., cure rates, mortality) and a comprehensive safety profile in patients are not yet possible.

Table 3: Phase 1 Clinical Trial Summary in Healthy Volunteers

ParameterFinding
Safety and Tolerability Well-tolerated with no serious adverse events reported.[2]
Pharmacokinetics Pilabactam and meropenem have compatible pharmacokinetic profiles.[2]

Standard of Care and Comparative Landscape

The current standard of care for infections caused by CRAB and CRE is often complex and relies on older antibiotics with significant toxicities or newer agents with varying spectrums of activity.

Standard of Care for Carbapenem-Resistant Infections:

  • Complicated Urinary Tract Infections (cUTI): Treatment options for cUTIs caused by carbapenem-resistant organisms include ceftazidime-avibactam, meropenem-vaborbactam, imipenem-cilastatin-relebactam, cefiderocol, and aminoglycosides.[8][9]

  • Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP): For HAP and VAP caused by carbapenem-resistant pathogens, intravenous polymyxins (colistin or polymyxin B) are often recommended, sometimes with adjunctive inhaled colistin.[10] Other options may include tigecycline (though not recommended for VAP) and newer beta-lactam/beta-lactamase inhibitor combinations depending on the specific pathogen and susceptibility data.[11]

The preclinical data suggests that Meropenem-Pilabactam has a potential advantage over some existing therapies, particularly in its potent activity against CRAB, a pathogen for which many newer beta-lactamase inhibitors have limited efficacy.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are essential for the interpretation and replication of the findings.

In Vitro Susceptibility Testing

The in vitro activity of Meropenem-Pilabactam and comparator agents is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

start Start: Isolate Preparation prep Prepare standardized bacterial inoculum start->prep plate Prepare microtiter plates with serial dilutions of antibiotics prep->plate add_pila Add fixed concentration of Pilabactam to relevant wells plate->add_pila inoculate Inoculate plates with bacterial suspension add_pila->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate readread readread incubate->readread read Read plates to determine MIC (lowest concentration with no visible growth) end End: MIC Determination readread->end

Workflow for In Vitro Susceptibility Testing.
Murine Infection Models

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The neutropenic mouse thigh infection model is a standard for assessing the activity of antibacterial agents.[12][13][14]

start Start: Animal Preparation neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) start->neutropenia infection Infect mouse thigh muscle with a standardized inoculum of the target pathogen neutropenia->infection treatment Administer Meropenem-Pilabactam or comparator antibiotics at various doses and schedules infection->treatment euthanasia Euthanize mice at a predetermined time point (e.g., 24 hours post-infection) treatment->euthanasia harvest Harvest and homogenize thigh tissue euthanasia->harvest cfu Plate serial dilutions of homogenate to determine bacterial load (CFU/thigh) harvest->cfu end End: Efficacy Assessment cfu->end

Workflow for Murine Thigh Infection Model.

Conclusion

Meropenem-Pilabactam is a promising investigational antibiotic combination with potent in vitro activity against key carbapenem-resistant pathogens, including the difficult-to-treat Acinetobacter baumannii. The addition of Pilabactam effectively restores the antibacterial action of meropenem against these multidrug-resistant organisms. While early clinical data from healthy volunteers are encouraging, further clinical studies in infected patients are necessary to fully establish its efficacy and safety profile compared to the current standard of care. The continued development of new agents like Meropenem-Pilabactam is critical in the ongoing effort to combat antimicrobial resistance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pilabactam Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Pilabactam sodium, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations

Before handling this compound, it is crucial to be familiar with its safety profile. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, general safety precautions for similar beta-lactamase inhibitors should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

This compound Disposal Protocol

The primary directive for the disposal of this compound, consistent with guidance for similar chemical compounds, is to dispose of the contents and container to an approved waste disposal plant . This should be done in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels).

    • The container should be made of a material compatible with the chemical and should have a secure lid.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep solid and liquid waste in separate, appropriately labeled containers.

  • Storage of Waste:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the name of the chemical and the approximate quantity.

  • Documentation:

    • Maintain a log of the waste generated, including the date and amount of this compound added to the waste container. This is crucial for regulatory compliance.

Quantitative Data Summary

As a novel compound, extensive public data on the environmental and toxicological properties of this compound is limited. The following table provides a summary of key identifiers for this compound. Researchers should consult their institution's EHS department for guidance on waste classification based on available data for similar compounds.

IdentifierValueSource
CAS Number 2410688-61-6precisionFDA

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Pilabactam_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_process Disposal Process start This compound to be Disposed ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_container Select Labeled Hazardous Waste Container ppe->waste_container segregate Segregate this compound Waste waste_container->segregate store Store Waste in Designated Secure Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs document Document Waste (Log Date and Quantity) contact_ehs->document end Disposal by Approved Waste Management document->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines.

Navigating the Safe Handling of Pilabactam Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Pilabactam sodium. The information herein is compiled from safety data for analogous compounds and general laboratory best practices, pending the availability of a specific Safety Data Sheet (SDS) for this compound.

This compound is a novel beta-lactamase inhibitor. While specific hazard data is not widely available, its structural class suggests that prudent laboratory practices are essential to ensure personnel safety and experimental integrity. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk during its handling.

Core Safety and Handling Protocols

Safe handling of any chemical substance is paramount. For this compound, a conservative approach is recommended, treating it as a compound with potential for mild irritation and sensitization until more specific toxicological data is available.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartProtectionRationale
Eyes/Face Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Skin Chemical-resistant nitrile or neoprene gloves. A fully buttoned lab coat. Closed-toe shoes.Prevents direct skin contact and potential irritation or absorption.
Respiratory A NIOSH/MSHA-approved respirator is recommended when handling the solid form or when aerosols may be generated.Minimizes inhalation of fine particles.
Emergency First Aid Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.

  • Avoid the creation of dust and aerosols.

  • Use appropriate tools to handle the substance, avoiding direct contact.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management

Spill Response:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Prevent the spill from spreading using inert absorbent materials.

  • Clean-up: For small spills, carefully sweep up the solid material, minimizing dust generation, or absorb liquids with an inert material. Place the waste in a sealed, labeled container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.

Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow for Handling this compound

To ensure a clear and logical approach to handling this compound, the following workflow diagram outlines the key steps from preparation to disposal.

prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Handling Area (Fume Hood, Clean Surface) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Experiment Complete dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste collect_waste Collect in Labeled Waste Container dispose_waste->collect_waste Segregate Waste ehs_disposal Dispose via EHS Guidelines collect_waste->ehs_disposal

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.